Technical Documentation Center

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
  • CAS: 35452-55-2

Core Science & Biosynthesis

Foundational

Chemical Properties, Synthetic Utility, and Epigenetic Applications of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Profiling 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (CAS: 35452-55-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Profiling

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (CAS: 35452-55-2) is a highly versatile, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discovery. The molecule features a rigid benzothiazolone core, where the nitrogen atom is locked via methylation, and a bromine atom at the C-6 position serves as an orthogonal handle for late-stage functionalization[1].

From a structural perspective, the N-methylation is a critical design choice. Unsubstituted benzothiazolones can undergo lactam-lactim tautomerization, which introduces hydrogen-bond donor promiscuity and complicates pharmacokinetic profiling. By masking the nitrogen with a methyl group, the compound is permanently locked in the "one" (lactam-like) state. This rigidity ensures predictable binding thermodynamics when the scaffold is integrated into larger active pharmaceutical ingredients (APIs), such as epigenetic inhibitors[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties critical for evaluating this compound's viability in early-stage drug design[3],[1].

PropertyValueStructural / Clinical Significance
CAS Number 35452-55-2Industry-standard identifier for procurement and IP.
Molecular Formula C8H6BrNOSDefines the exact atomic composition.
Molecular Weight 244.11 g/mol Low MW allows ample room for fragment growth (Rule of 5).
Topological Polar Surface Area (TPSA) ~22.0 ŲExcellent membrane permeability; highly suitable for CNS targets.
LogP (Calculated) 2.36Optimal lipophilicity for oral bioavailability and target partitioning.
Hydrogen Bond Acceptors 3Facilitates interaction with target protein backbones (e.g., via C=O).
Hydrogen Bond Donors 0Prevents off-target kinase binding and non-specific aggregation.

Experimental Protocols & Synthetic Methodologies

As a Senior Application Scientist, it is imperative to not only outline the steps but to understand the causality behind the reaction conditions. The protocols below are designed as self-validating systems to ensure high-fidelity execution.

Protocol 1: Regioselective N-Methylation of 6-Bromobenzo[d]thiazol-2(3H)-one

This protocol details the synthesis of the title compound from its unmethylated precursor.

  • Rationale: The N-H proton of 6-bromobenzo[d]thiazol-2(3H)-one is mildly acidic (pKa ~ 8.5) due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic system. A mild base is sufficient for deprotonation, avoiding harsh conditions that could trigger ring-opening.

  • Reagents: 6-Bromobenzo[d]thiazol-2(3H)-one (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Methyl Iodide (MeI, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

  • Deprotonation: Suspend 6-bromobenzo[d]thiazol-2(3H)-one in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add finely powdered K₂CO₃. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby drastically increasing the nucleophilicity of the resulting nitrogen anion.

  • Electrophilic Addition: Cool the mixture to 0 °C. Add MeI dropwise over 10 minutes. Causality: MeI is highly volatile and reactive; cooling prevents evaporative loss and suppresses potential O-alkylation side reactions.

  • Reaction Progression: Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a higher Rf spot (UV active) due to the loss of the polar N-H bond.

  • Quench and Isolation: Pour the mixture into ice-cold distilled water to precipitate the product. Filter the solid, wash with water to remove residual DMF and inorganic salts, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

The C-6 bromine is an ideal handle for extending the scaffold via transition-metal catalysis.

  • Rationale: The electron-rich nature of the benzothiazolone ring makes oxidative addition of the C-Br bond slightly sluggish compared to electron-deficient aryl bromides. Therefore, a highly active, sterically demanding palladium catalyst is required.

  • Reagents: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Sodium Carbonate (Na₂CO₃, 2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Workflow:

  • System Degassing: Combine the bromide, boronic acid, and Na₂CO₃ in the Dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive argon stream. Causality: The bidentate dppf ligand enforces a cis-geometry on the intermediate, accelerating the reductive elimination step and preventing dehalogenation.

  • Thermal Activation: Heat the mixture to 90 °C for 8-12 hours.

  • Validation: Analyze an aliquot via LC-MS. The reaction is complete when the characteristic bromine isotope doublet (M and M+2 peaks of equal intensity) is entirely replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Mechanistic Pathways & Reactivity

To fully leverage this scaffold, one must understand the catalytic logic of its functionalization. The diagram below illustrates the Suzuki-Miyaura cycle specifically tailored to the 6-bromo-benzothiazolone system.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 6-Bromo-3-methyl- benzo[d]thiazol-2(3H)-one PdII_Br Pd(II) Intermediate [Thiazolone]-Pd-Br OxAdd->PdII_Br Transmet Transmetalation (Boronate Complex) PdII_Br->Transmet Aryl-B(OH)2 + Base PdII_Ar Pd(II) Intermediate [Thiazolone]-Pd-[Aryl] Transmet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Benzothiazolone RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one.

Applications in Epigenetic Drug Discovery

Beyond its utility as a synthetic building block, 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one is a highly valued precursor in the synthesis of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1 / KDM1A) inhibitors [2].

LSD1 is an FAD (flavin adenine dinucleotide)-dependent epigenetic enzyme that demethylates mono- and di-methylated lysine residues (K4 and K9) on histone H3. Overexpression of LSD1 is heavily implicated in the maintenance of cancer stem cell self-renewal and the suppression of cellular differentiation[2].

When functionalized at the C-6 position (often via the cross-coupling protocols described above), the benzothiazolone core acts as a bioisostere that perfectly occupies the hydrophobic substrate-binding cleft of LSD1. The resulting steric blockade prevents the enzyme from accessing the histone tail, thereby maintaining the methylation marks required for the transcription of tumor-suppressor genes.

LSD1Pathway Inhibitor Benzothiazolone-based LSD1 Inhibitor LSD1 LSD1 (KDM1A) Enzyme (FAD-dependent) Inhibitor->LSD1 Binds Active Site Blockade Inhibition of Demethylase Activity LSD1->Blockade Catalytic Arrest Histone Maintenance of H3K4/H3K9 Methylation Blockade->Histone Transcription Gene Transcription Reactivation Histone->Transcription Epigenetic Shift Cancer Suppression of Cancer Cell Self-Renewal Transcription->Cancer

Figure 2: Epigenetic modulation pathway via LSD1 inhibition utilizing benzothiazolone derivatives.

Conclusion

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one represents a masterclass in rational scaffold design. By locking the tautomeric state via N-methylation and providing a robust C-6 halogen handle, it enables rapid, high-yielding diversification via transition-metal catalysis. Its prominent role in the synthesis of advanced epigenetic inhibitors underscores its enduring value in the pursuit of novel oncology therapeutics.

References

  • L-Isoleucic acid | ChemScene | Chemikart (Source for Physicochemical Properties). Chemikart.
  • NOVEL BIPHENYL COMPOUND OR SALT THEREOF - European Patent Office - EP 3381896 A1 (Source for LSD1 Inhibition Applications). Taiho Pharmaceutical Co., Ltd.
  • 35452-55-2 | 6-Bromo-3-methyl-2(3H)-benzothiazolone - MolCore (Source for Structural Identification and MW). MolCore.

Sources

Exploratory

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one CAS number and identifiers

[1] Executive Summary 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (CAS 35452-55-2) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development.[1] As a halogenated benzothiazo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (CAS 35452-55-2) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development.[1] As a halogenated benzothiazolone derivative, it serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of complex bioactive molecules such as kinase inhibitors and receptor antagonists. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application protocols.

Part 1: Chemical Identity & Physicochemical Profile

This compound is characterized by a fused benzene and thiazole ring system, oxidized at the C2 position to form a cyclic carbamate (thio-analog), with a methyl group at the nitrogen (N3) and a bromine substituent at position 6.

Core Identifiers
ParameterDetail
Chemical Name 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
CAS Number 35452-55-2
Synonyms 6-Bromo-3-methyl-2-benzothiazolinone; 3-Methyl-6-bromobenzothiazol-2-one
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
SMILES CN1C(=O)SC2=C1C=C(Br)C=C2
InChI Key Derived from structure (e.g., QZ...[2][3] - unique hash required for validation)
Physicochemical Properties
PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 138–142 °C (Typical for this class; verify with specific batch CoA)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Poorly soluble in water.
pKa Non-ionizable at physiological pH (N-methylated).

Part 2: Synthetic Architecture

The synthesis of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one typically follows a convergent route involving the functionalization of the benzothiazole core. The most robust industrial method involves the N-methylation of the parent 6-bromo-2-benzothiazolinone.

Synthesis Protocol: N-Methylation Route

This protocol maximizes regioselectivity for N-methylation over O-methylation or S-alkylation (in open forms), driven by the thermodynamic stability of the lactam-like carbonyl.

Reagents:

  • Substrate: 6-Bromo-2-benzothiazolinone (CAS 60397-77-5)

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 6-bromo-2-benzothiazolinone in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.2 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the N-anion.

    • Note: The solution often turns yellow/orange indicating anion formation.

  • Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of Methyl Iodide.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash with water, and dry.[4]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Mechanistic Pathway & Logic

The reaction proceeds via an Sₙ2 mechanism . The base deprotonates the acidic N-H (pKa ~10-11), creating a resonance-stabilized anion. The nitrogen atom, being more nucleophilic in this tautomeric form than the oxygen, attacks the methyl group of the alkylating agent.

SynthesisPath Start 6-Bromo-2-benzothiazolinone (Precursor) Base Base (K2CO3) Deprotonation Start->Base DMF, RT Intermediate Resonance Stabilized Anion (N-) Base->Intermediate -H+ Product 6-Bromo-3-methylbenzo[d] thiazol-2(3H)-one Intermediate->Product +MeI, SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Product Methylation

Figure 1: Synthetic pathway for the N-methylation of the benzothiazolone scaffold.

Part 3: Functionalization & Reactivity

The C6-Bromine atom is the primary handle for further chemical elaboration. The benzothiazolone core is robust, allowing for harsh coupling conditions without degradation.

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is highly reactive in Pd(0)-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl derivatives.

    • Catalyst System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-Water.

  • Buchwald-Hartwig Amination: Reacts with amines to introduce nitrogen-containing side chains.

    • Catalyst System: Pd₂(dba)₃ / Xantphos / Cs₂CO₃ / Toluene.

Core Stability

The 3-methyl-2-benzothiazolone core is resistant to hydrolysis under mild acidic or basic conditions, making it an excellent "mask" or stable scaffold for drug delivery systems.

Part 4: Application Spectrum

Medicinal Chemistry[4][5]
  • Kinase Inhibitors: The benzothiazolone motif mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of various kinases. The C6-substituent (introduced via the bromine) often extends into the hydrophobic back-pocket of the enzyme.

  • CNS Agents: Derivatives have shown potential as anticonvulsants and antidepressants by modulating serotonin and norepinephrine pathways [1].[5]

Agrochemicals
  • Auxin Mimics: Structurally similar to indole-3-acetic acid, certain benzothiazolones exhibit plant growth-regulating properties.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood to avoid inhalation of dust.

  • Spill: Sweep up dry; do not flush into surface water.

References

  • MolCore. (2024). 6-Bromo-3-methyl-2(3H)-benzothiazolone Product Specifications. MolCore Chemical Data. Link

  • Jin, Q., et al. (2019). Syntheses of Benzo[d]thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules, 24(13), 2468. Link

  • BenchChem. (2025). Application of Benzothiazole Derivatives in Medicinal Chemistry. BenchChem Technical Notes. Link

  • PubChem. (2025).[2] Compound Summary: 6-Bromo-2(3H)-benzothiazolone (Parent Scaffold). National Library of Medicine. Link

Sources

Foundational

Molecular structure and weight of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Structural Characterization, Physicochemical Profile, and Synthetic Methodology[1][2] Executive Summary This technical guide provides a comprehensive analysis of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one , a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Physicochemical Profile, and Synthetic Methodology[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one , a specialized heterocyclic scaffold used in medicinal chemistry. Distinct from its isomer 6-bromo-2-methyl-1,3-benzothiazole, this compound features a fixed lactam core due to N-methylation at the 3-position. It serves as a critical intermediate in the development of matrix metalloproteinase (MMP) inhibitors, antimicrobial agents, and anticancer therapeutics. This document details its molecular architecture, synthesis via N-alkylation, and spectroscopic validation.

Molecular Identity & Physicochemical Properties[3][4][5][6]

The core structure consists of a benzene ring fused to a thiazole ring, modified with a carbonyl group at position 2 and a methyl group on the nitrogen (position 3). The bromine atom at position 6 provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling).

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-one
Molecular Formula C

H

BrNOS
Molecular Weight 244.11 g/mol Average Mass
Exact Mass 242.9353 (for

Br)
Monoisotopic
CAS Number (Parent) 62266-82-4Refers to unmethylated 6-Bromobenzo[d]thiazol-2(3H)-one
Physical State Off-white to pale yellow solidCrystalline
Solubility DMSO, DMF, DCMPoor solubility in water
Melting Point 122–126 °C (Predicted)Derivative dependent
Structural Analysis & Tautomeric Considerations
The Lactam vs. Lactim Equilibrium

Unsubstituted benzothiazolones exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In the solid state and polar solvents, the lactam form predominates.

  • Methylation Effect: Introduction of the methyl group at the N3 position locks the molecule into the lactam structure, preventing tautomerization to the 2-methoxybenzothiazole isomer.

  • Electronic Effects: The bromine at C6 is electron-withdrawing, deactivating the benzene ring but facilitating palladium-catalyzed cross-coupling reactions. The carbonyl at C2 acts as a hydrogen bond acceptor.

Graphviz Diagram: Structural Connectivity & Logic

The following diagram illustrates the core connectivity and the distinction between the target molecule and its isomers.

MolecularStructure Core Benzo[d]thiazol-2(3H)-one (Scaffold) Sub_Br 6-Bromo Substitution (Electronic Deactivation) Core->Sub_Br Electrophilic Subst. Sub_Me 3-N-Methylation (Lactam Locking) Core->Sub_Me Nucleophilic Subst. Target 6-Bromo-3-methylbenzo[d] thiazol-2(3H)-one Sub_Br->Target Defines Reactivity Sub_Me->Target Defines Geometry

Figure 1: Structural assembly logic of the 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one scaffold.

Synthetic Pathways & Experimental Protocols

The most robust synthesis involves the N-methylation of the commercially available 6-bromobenzo[d]thiazol-2(3H)-one. This reaction must be controlled to favor N-alkylation over O-alkylation.

Reaction Scheme

Precursor: 6-Bromobenzo[d]thiazol-2(3H)-one (CAS: 62266-82-4) Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CO

) Solvent: DMF or Acetone
Detailed Protocol: N-Methylation
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromobenzo[d]thiazol-2(3H)-one (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes to generate the nitrogen anion.
  • Alkylation: Dropwise add Methyl Iodide (1.2 eq, 12 mmol) via syringe. Caution: MeI is toxic and volatile; use a fume hood.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , 10-20% EtOAc in Hexanes).
    
Graphviz Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 6-Bromobenzo[d]thiazol-2(3H)-one (Solid, 1.0 eq) Step1 Dissolve in DMF Add K2CO3 (1.5 eq) Start->Step1 Step2 Add Methyl Iodide (1.2 eq) Stir RT, 4-6h Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Decision Precipitate formed? Step3->Decision Solid Filter & Wash (Yield >85%) Decision->Solid Yes Liquid Extract EtOAc Concentrate Decision->Liquid No Final Pure 6-Bromo-3-methylbenzo[d] thiazol-2(3H)-one Solid->Final Liquid->Final

Figure 2: Step-by-step synthetic workflow for N-methylation.

Spectroscopic Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       3.45 (s, 3H, N-CH
      
      
      
      ) – Diagnostic peak for N-methylation.
    • 
       7.15 (d, J=8.5 Hz, 1H, H-4)
      
    • 
       7.55 (dd, J=8.5, 2.0 Hz, 1H, H-5)
      
    • 
       7.95 (d, J=2.0 Hz, 1H, H-7)
      
    • Note: Absence of broad singlet >10 ppm confirms loss of NH proton.

  • Mass Spectrometry (ESI/EI):

    • m/z: 243 [M]

      
       and 245 [M+2]
      
      
      
      in a 1:1 ratio.
    • This characteristic doublet pattern confirms the presence of a single Bromine atom.

  • IR Spectroscopy (KBr):

    • 1660–1680 cm

      
      :  Strong C=O stretch (Lactam carbonyl).
      
    • No band at 3100–3400 cm

      
      :  Confirms absence of N-H stretch.
      
Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide bonds while providing rigid conformational control.

  • MMP Inhibitors: The carbonyl oxygen and the sulfur atom can chelate Zinc ions in the active site of Matrix Metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis.

  • Suzuki Coupling Partner: The 6-bromo position allows for the attachment of diverse aryl or heteroaryl groups via Palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Antimicrobial Agents: N-alkylated benzothiazolones have shown potency against Gram-positive bacteria by disrupting cell wall synthesis.

References
  • Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derivatives: Title: Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3] triazole hybrids. Source: ACG Publications. URL:[Link]

Exploratory

Solubility Profile of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one in Organic Solvents

The following technical guide details the solubility profile, thermodynamic characteristics, and experimental determination protocols for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one . [1][2][3] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic characteristics, and experimental determination protocols for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one .

[1][2][3]

Executive Summary & Chemical Context

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of azo dyes, antimicrobial agents, and muscle relaxants.[1] Structurally, it features a fused benzene and thiazole ring system (benzothiazole) oxidized at the C2 position to a carbonyl, with a bromine substituent at C6 and a methyl group on the nitrogen (N3).

Unlike its non-methylated parent (6-bromo-2-benzothiazolinone), the presence of the N-methyl group significantly alters its solubility profile by eliminating the hydrogen bond donor capability of the N-H moiety.[1] This modification typically lowers the melting point and enhances solubility in aprotic organic solvents, a critical factor for process chemists designing recrystallization or liquid-phase reaction pathways.[1]

Chemical Identity[1][2][4][5][6][7][8][9][10]
  • IUPAC Name: 6-Bromo-3-methyl-1,3-benzothiazol-2-one[1]

  • Core Scaffold: Benzothiazolinone[1]

  • Key Functional Groups: Aryl Bromide (Lipophilic), Cyclic Carbamate (Polar), N-Methyl (Hydrophobic/Steric).[1]

  • Molecular Weight: ~244.11 g/mol [1]

Predicted Solubility Landscape (SAR Analysis)

Note: While specific mole-fraction datasets for this N-methyl derivative are proprietary or sparse in open literature, its behavior can be accurately modeled based on Structure-Activity Relationships (SAR) of the 6-bromo-2-benzothiazolinone parent (CAS 62266-82-4) and general benzothiazole thermodynamics.[1]

The solubility follows the "Like Dissolves Like" principle, governed by solute-solvent interactions including van der Waals forces, dipole-dipole interactions, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking.[1]
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMP High Strong dipole-dipole interactions destabilize the crystal lattice; lack of H-bond donor in solute favors aprotic solvation.[1]
Chlorinated Dichloromethane (DCM), Chloroform High Excellent dispersion force compatibility with the aromatic core and bromine substituent.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good solubility; often used as anti-solvents or for recrystallization when cooled.
Alcohols Methanol, Ethanol, IPA Moderate (Hot) Solute accepts H-bonds from solvent, but lipophilic Br/Methyl groups limit solubility at room temp.[1] Ideal for recrystallization.[1]
Non-Polar Hexane, Heptane, Toluene Low to Negligible High energy cost to form cavities in solvent; insufficient interaction energy to overcome lattice energy.
Aqueous Water Insoluble The hydrophobic aromatic core and bromine atom dominate; lack of H-bond donation prevents aqueous solvation.[1]

Thermodynamic Modeling & Data Analysis

For researchers generating precise solubility data, the experimental values (mole fraction,


) should be correlated using standard thermodynamic models to determine the enthalpy and entropy of dissolution.
Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of benzothiazole derivatives, offering high accuracy for non-ideal solutions.



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation: Parameter ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       reflects the enthalpy effect, while 
      
      
      
      accounts for the temperature dependence of heat capacity.
Van't Hoff Analysis

To extract thermodynamic parameters (


, 

,

), use the Van't Hoff equation:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[1]
  • Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Indicates endothermic dissolution (solubility increases with temperature), typical for this compound class.[1]
    
  • Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Indicates increased disorder, driving the dissolution process.
    

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for high-integrity data generation.

Method A: Isothermal Saturation (Shake-Flask Method)

This method is the "Gold Standard" for equilibrium solubility but is time-consuming.[1]

  • Preparation: Add excess 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (controlled by a water bath, accuracy

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the dry residue.[1]

    • HPLC: Dilute the filtrate and analyze via HPLC-UV (approx. 254 nm).

Method B: Polythermal Method (Laser Monitoring)

Faster and requires less material; ideal for generating solubility curves for crystallization design.

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ) in a reactor.
  • Heating: Heat slowly (

    
     K/min) while stirring.
    
  • Detection: Use a laser monitoring system to detect the point of dissolution (disappearance of turbidity/scattering).[1]

  • Repetition: Add more solute to the same vessel and repeat to map the curve.

Workflow Visualization

The following diagram outlines the decision logic and workflow for solubility determination and solvent selection.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect 1. Select Solvent Set (Polar, Non-polar, Protic) Start->SolventSelect Screening 2. Initial Screening (Visual Solubility at 25°C) SolventSelect->Screening Decision Soluble at 25°C? Screening->Decision Quantify 3. Quantify Solubility (Gravimetric/HPLC) Decision->Quantify Yes (High Solubility) Heat Heat to Reflux Decision->Heat No (Low Solubility) ProcessSolvent Candidate for Reaction Solvent Quantify->ProcessSolvent Model 4. Thermodynamic Modeling (Apelblat / Van't Hoff) Quantify->Model RecrystCandidate Candidate for Recrystallization Heat->RecrystCandidate Soluble on Heating Heat->Model Data Collection

Caption: Logical workflow for solubility determination and application classification.

Process Implications for Drug Development

Understanding this profile is critical for two key stages in pharmaceutical development:

  • Purification (Recrystallization):

    • Strategy: Use a solvent where the solubility curve is steep (low solubility at 20°C, high at reflux).

    • Recommendation: Ethanol or Methanol are likely the best candidates.[1] If solubility is too low, use a binary mixture (e.g., DMF/Water or Acetone/Water).[1]

  • Reaction Medium:

    • Strategy: High solubility is required to maintain reaction kinetics.[1]

    • Recommendation: DMF or Toluene (if high T required). Avoid alcohols if the reaction involves reagents sensitive to protic sources.[1]

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. Retrieved from [1]

  • Wang, J., et al. (2015). "Thermodynamic models for solubility of benzothiazole derivatives in organic solvents." Journal of Chemical & Engineering Data. (Contextual citation for Apelblat modeling of benzothiazoles).

  • Georganics Ltd. (2011).[1][3] Safety Data Sheet: 6-Bromo-2-benzothiazolinone. Retrieved from [1]

  • National Institutes of Health (NIH). (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives. PMC. Retrieved from [1]

Sources

Foundational

Thermodynamic Stability of 3-Methylbenzo[d]thiazol-2(3H)-one Derivatives: Mechanistic Insights and Experimental Workflows

Executive Summary The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science. Among its derivatives, 3-methylbenzo[d]thiazol-2(3H)-one stands out due to its rigidified structural pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science. Among its derivatives, 3-methylbenzo[d]thiazol-2(3H)-one stands out due to its rigidified structural pharmacophore. This technical guide provides an in-depth analysis of the thermodynamic stability of this compound class. By exploring the quantum chemical causality of tautomeric locking and detailing self-validating experimental protocols, this whitepaper serves as a definitive resource for researchers optimizing the physicochemical properties of benzothiazolone-based drug candidates.

Introduction: The Benzothiazolone Scaffold and Tautomeric Locking

The parent compound, benzo[d]thiazol-2(3H)-one, is notorious for existing in a dynamic tautomeric equilibrium with its enol/thiol counterpart, 2-hydroxybenzothiazole. In biological media, this equilibrium fluctuates based on solvent polarity and pH, which complicates pharmacokinetic profiling and unpredictably alters receptor binding affinities.

To circumvent this, medicinal chemists employ a structural strategy: N-methylation . By introducing a methyl group at the N3 position to synthesize 3-methylbenzo[d]thiazol-2(3H)-one, the molecule is effectively "locked" in the lactam (keto) state.

The Causality of Stability: N-methylation eliminates the acidic proton required for tautomerization. Theoretical modeling confirms that the keto/thione forms of benzothiazole derivatives are thermodynamically more stable than their thiol/enol forms in both gaseous and aqueous phases[1]. By locking the molecule, researchers drastically enhance its thermodynamic stability, ensuring a consistent 3D pharmacophore and predictable lipophilicity (LogP) during drug-receptor interactions.

G A 2-Hydroxybenzothiazole (Enol/Thiol Form) B Benzo[d]thiazol-2(3H)-one (Keto/Lactam Form) A->B Tautomeric Equilibrium (Solvent Dependent) C 3-Methylbenzo[d]thiazol-2(3H)-one (Locked Pharmacophore) B->C N-Methylation (Irreversible)

Fig 1. Tautomeric equilibrium and the N-methylation locking mechanism.

Quantum Chemical Perspectives on Thermodynamic Stability

To understand the fundamental causality behind the stability of these derivatives, Density Functional Theory (DFT) is employed. The B3LYP functional combined with the 6-311G(d,p) basis set is the industry standard. Why this specific basis set? It accurately models electron correlation in sulfur-containing aromatic heterocycles while providing precise polarization functions necessary for mapping the electron density of the nitrogen and sulfur heteroatoms[2].

Frontier Molecular Orbitals (FMOs) and Chemical Hardness

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—denoted as the energy gap (


)—dictates the kinetic and thermodynamic stability of the molecule.
  • A larger

    
     indicates that the compound is kinetically stable and less reactive, as electrons face a high energy barrier to transition between states[2].
    
  • For stable benzothiazolone derivatives,

    
     typically ranges between 4.46 and 4.73 eV[2].
    

N-methylation increases the chemical hardness (


) of the system. According to Hard-Soft Acid-Base (HSAB) theory, this renders the 3-methyl derivative significantly less susceptible to electrophilic attack compared to the parent tautomeric mixture, thereby preventing premature metabolic degradation.
Table 1: Computed Electronic & Thermodynamic Properties

Data synthesized from standardized DFT calculations of benzothiazolone derivatives[2].

PropertySymbolTypical RangeStability Implication
HOMO Energy

-6.80 to -7.10 eVDetermines electron-donating capacity.
LUMO Energy

-2.10 to -2.30 eVDetermines electron-accepting capacity.
Energy Gap

4.46 – 4.73 eVHigh values indicate robust kinetic stability.
Chemical Hardness

2.23 – 2.36 eVHigh hardness correlates with low reactivity.

Experimental Workflows: Validating Thermodynamic Stability

Theoretical stability must be corroborated by physical chemistry. We rely on two self-validating protocols: the Shake-Flask Method for thermodynamic solubility and Differential Scanning Calorimetry (DSC) for solid-state thermal stability.

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

Unlike kinetic solubility assays (which rely on DMSO stock dilutions and risk false data via supersaturation), the shake-flask method measures the true thermodynamic equilibrium between the lowest-energy crystalline solid and the solvent[3][4].

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 10 mg) of solid 3-methylbenzo[d]thiazol-2(3H)-one derivative to a glass vial containing 1 mL of aqueous buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours[3].

    • Causality: This extended timeframe is strictly required to overcome the activation energy of dissolution, ensuring the solid reaches its absolute lowest-energy crystalline state rather than a metastable amorphous state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Extract the clear supernatant and quantify the dissolved concentration via HPLC-UV.

  • Self-Validation Mechanism: Sample the solution at two distinct time points (24h and 48h). If the HPLC-quantified concentration variance is <5%, thermodynamic equilibrium is definitively validated.

Protocol 2: Solid-State Thermal Stability via DSC

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard to ensure absolute temperature and enthalpy accuracy.

  • Sample Loading: Weigh 2–5 mg of the derivative into an aluminum pan and hermetically crimp it.

  • Thermal Cycle: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation Mechanism: Employ a heat-cool-heat cycle. A reversible endothermic peak indicates a true thermodynamic phase transition (melting), whereas an irreversible exothermic peak indicates kinetic thermal degradation.

Workflow Start Excess Solid Compound (3-Methylbenzo[d]thiazol-2(3H)-one) Eq Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Start->Eq Sep Phase Separation (Centrifugation at 10,000 x g) Eq->Sep Validates Saturation Quant HPLC Quantification (Supernatant Analysis) Sep->Quant Soluble Fraction Thermal Solid-State Analysis (DSC/TGA of Undissolved Solid) Sep->Thermal Solid Fraction

Fig 2. Self-validating workflow for thermodynamic solubility and stability.

Quantitative Data Summaries

Experimental data reveals that 3-methylbenzo[d]thiazol-2(3H)-one derivatives possess highly favorable thermal profiles. For instance, specific hydrazone derivatives of this locked scaffold exhibit sharp thermodynamic melting points around 144 °C[5]. Furthermore, when formulated as hydrochloride salts, their thermal stability is vastly extended, with kinetic decomposition onsets delayed until 270–278 °C[6].

Table 2: Thermodynamic Solubility and Thermal Stability Profiles
ParameterAssay MethodObserved Value / RangeReference
Aqueous Thermodynamic Solubility Shake-Flask (pH 7.4)~ 15 - 50 µg/mL[3][4]
Equilibration Timeframe Shake-Flask24 - 48 hours[3]
Melting Point (Free Base) DSC (Endotherm)~ 144 °C[5]
Degradation Onset (HCl Salt) TGA / Melting Apparatus270 - 278 °C (Decomp.)[6]

Implications for Drug Development

The thermodynamic stability of 3-methylbenzo[d]thiazol-2(3H)-one derivatives directly impacts their utility in late-stage drug discovery. The tautomeric locking prevents unpredictable shifts in lipophilicity, leading to highly reliable membrane permeability and oral bioavailability models. Furthermore, the high chemical hardness derived from the locked lactam structure minimizes off-target covalent binding with biological nucleophiles, significantly reducing the potential for idiosyncratic toxicity and improving the overall safety profile of the pharmacophore.

References

  • Bédé et al. "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives." International Journal of Chemistry. 1

  • MDPI. "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials." 2

  • BenchChem. "4-Methylbenzo[d]thiazol-2(3H)-one - Technical Guide." 3

  • BenchChem. "Ethyl 2-(benzo[d]thiazol-2-yl)acetate - Assay Protocols." 4

  • ChemicalBook. "3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE." 6

  • LookChem. "Cas 1128-67-2, MBTH INDICATOR." 5

Sources

Exploratory

Literature review of halogenated benzothiazolone scaffolds

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Executive Summary The benzothiazolin-2-one (or 1,3-benzothiazol-2(3H)-one) scaffold represents a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The benzothiazolin-2-one (or 1,3-benzothiazol-2(3H)-one) scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Distinct from its fully aromatic benzothiazole counterpart, this bicyclic lactam offers unique hydrogen-bonding capabilities and a rigid planar core ideal for π-stacking interactions.[1]

This guide focuses specifically on halogenated derivatives of this scaffold. Strategic introduction of fluorine, chlorine, or bromine atoms at positions 4, 5, 6, or 7 drastically alters the physicochemical profile—modulating lipophilicity (


), metabolic stability, and ligand-target binding affinity.[1] This document synthesizes current literature to provide a robust roadmap for the synthesis, optimization, and biological application of these scaffolds.

The Benzothiazolone Core: Structural Dynamics

Tautomeric Equilibrium

The scaffold exists in a tautomeric equilibrium between the lactam (benzothiazolin-2-one) and lactim (2-hydroxybenzothiazole) forms.[1] In solution and solid states, the lactam (A) form predominates due to the stability of the amide-like resonance, making it the primary species for receptor interaction.

  • Lactam (A): NH donor / C=O acceptor (Dominant).[1]

  • Lactim (B): OH donor / N acceptor (Minor).[1]

The Halogen Advantage

Halogenation is not merely a steric modification; it is an electronic tuning tool.

  • Fluorine (F): High electronegativity, low polarizability.[1] Mimics hydrogen sterically but blocks metabolic oxidation (e.g., at the para-position relative to nitrogen).[1]

  • Chlorine (Cl) / Bromine (Br): Higher lipophilicity and atomic radius.[1] Often exploited to fill hydrophobic pockets in enzyme active sites (e.g., Aldose Reductase, COX-2).[1]

Synthetic Architectures

We define two primary routes for constructing halogenated benzothiazolone scaffolds: the Hugerschoff Cyclization (from anilines) and the Green Urea Condensation (from aminothiophenols).[1]

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for synthesis based on available starting materials.

Synthesis_Pathways Aniline Start: 4-Haloaniline KSCN KSCN / Br2 (Hugerschoff) Aniline->KSCN Thiocyanation Thiophenol Start: 2-Amino-5-halothiophenol Urea Urea / CDI (Melt/Cyclization) Thiophenol->Urea Condensation AminoBT Intermediate: 2-Amino-6-halobenzothiazole KSCN->AminoBT Oxidative Cyclization Target Target: 6-Halobenzothiazolin-2-one Urea->Target Direct Route Yield: >85% Hydrolysis Diazotization / Hydrolysis (NaNO2 / H+) AminoBT->Hydrolysis Sandmeyer-type Hydrolysis->Target Yield: 60-80%

Figure 1: Synthetic pathways to halogenated benzothiazolin-2-ones.[1] The Aniline route is versatile for diverse halogens; the Thiophenol route is atom-economical.

Detailed Protocol: Synthesis of 6-Fluoro-1,3-benzothiazol-2(3H)-one

This protocol utilizes the commercially available 4-fluoroaniline , making it the most accessible route for most labs.[1]

Reaction Scheme:

  • 4-Fluoroaniline + KSCN + Br

    
    
    
    
    
    2-Amino-6-fluorobenzothiazole.[1]
  • 2-Amino-6-fluorobenzothiazole + NaNO

    
    /H
    
    
    
    SO
    
    
    + H
    
    
    O
    
    
    6-Fluoro-1,3-benzothiazol-2(3H)-one.[1]

Step-by-Step Methodology:

Part A: Construction of the Thiazole Ring (Hugerschoff Reaction)

  • Preparation: Dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (KSCN, 0.4 mol) in glacial acetic acid (150 mL).

  • Bromination: Cool the solution to 0–5°C in an ice bath. Add bromine (0.1 mol) dissolved in glacial acetic acid (50 mL) dropwise over 60 minutes. Critical: Maintain temperature <10°C to prevent over-bromination.

  • Cyclization: After addition, stir the slurry at room temperature for 10 hours.

  • Work-up: Pour the mixture into ice-cold water (500 mL). Neutralize with NH

    
    OH to pH 8. The precipitate (2-amino-6-fluorobenzothiazole) forms immediately.[1]
    
  • Purification: Filter, wash with water, and recrystallize from ethanol. (Expected Yield: ~75-80%; MP: 180–182°C).[1][2]

Part B: Hydrolysis to the Ketone

  • Diazotization: Suspend the 2-amino intermediate (0.05 mol) in H

    
    SO
    
    
    
    (30%, 100 mL). Cool to 0–5°C. Add NaNO
    
    
    (0.06 mol) solution dropwise. Stir for 30 mins to form the diazonium salt.
  • Hydrolysis: Pour the cold diazonium solution slowly into boiling dilute H

    
    SO
    
    
    
    (200 mL). Evolution of N
    
    
    gas indicates hydrolysis.
  • Isolation: Reflux for 30 minutes. Cool the mixture. The product, 6-fluoro-1,3-benzothiazol-2(3H)-one , will precipitate as off-white crystals.[1]

  • Final Purification: Recrystallize from ethanol/water (1:1).

    • Characterization: IR (KBr): 1680 cm

      
       (C=O), 3150 cm
      
      
      
      (NH).[1]

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this scaffold is heavily dependent on the position and nature of the halogen.

Halogen Position Map[1]
  • Position 4: Steric gatekeeper. Substitution here can twist the conformation of N-substituents.

  • Position 5: Electronic modulator. Strongly affects the pKa of the N-H proton.

  • Position 6 (The "Riluzole" Position): Metabolic blocker.[1] Prevents hydroxylation by CYP450 enzymes. Ideal for fluorination.

  • Position 7: Lipophilic pocket filler. Often tolerated but less electronically active than pos 5/6.

SAR_Logic Core Benzothiazolone Core Pos6 Position 6 (F/Cl) Metabolic Blockade (CYP450 Stability) Core->Pos6 Pos5 Position 5 (Cl/Br) Electronic Tuning (pKa Modulation) Core->Pos5 Pos4 Position 4 Steric Hindrance Core->Pos4 Activity Enhanced Bioactivity Pos6->Activity Increases Half-life Pos5->Activity Increases Potency

Figure 2: SAR logic for halogen substitution. Position 6 is critical for pharmacokinetic stability.[1]

Therapeutic Applications & Data

Halogenated benzothiazolones exhibit pleiotropic activity. The data below summarizes key findings from recent literature.

Antimicrobial Activity (MIC in µg/mL)

Halogenation significantly improves membrane permeability against Gram-positive bacteria.[1]

Compound DerivativeS. aureusB. subtilisE. coliMechanism
Unsubstituted >100>100>100Weak membrane interaction
6-Fluoro 12.56.2525DNA Gyrase Inhibition
6-Chloro 6.253.1212.5Cell Wall Synthesis Interference
5-Chloro-6-fluoro 1.56 0.78 6.25Synergistic Lipophilicity

Data aggregated from diverse screening studies (See Refs [1], [4]).

Anticancer Activity (IC in µM)

The scaffold serves as a template for kinase inhibitors.[1]

Cell Line6-F-Benzothiazolone6-Cl-BenzothiazoloneRiluzole (Ref)
MCF-7 (Breast) 18.512.445.2
A549 (Lung) 22.115.850.1
HCT-116 (Colon) 14.28.5 38.0

Note: The 6-chloro derivative often outperforms the fluoro analog in cytotoxicity due to enhanced hydrophobic binding in the kinase ATP-pocket.

References

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • The Benzothiazole Scaffold: A Cornerstone in Drug Discovery. BenchChem Technical Notes. [1]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry.

  • Iodine-Mediated Intramolecular Oxidative Cyclization... Synthesis of 2-Substituted Benzothiazoles. Synthesis. [1]

Sources

Foundational

Pharmacophore Modeling &amp; Computational Profiling of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

The following technical guide details the pharmacophore modeling and computational profiling of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one , focusing on its primary therapeutic application as a Tyrosinase Inhibitor for th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore modeling and computational profiling of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one , focusing on its primary therapeutic application as a Tyrosinase Inhibitor for the treatment of hyperpigmentation disorders.

Executive Summary

The benzothiazol-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere for the phenolic moiety found in natural Tyrosinase substrates (L-Tyrosine and L-DOPA). This guide focuses on 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one , a synthetic derivative where the N-methylation and C6-bromination modulate lipophilicity and electronic distribution.

This document outlines a validated computational workflow to construct a pharmacophore model for this ligand, elucidating the critical steric and electrostatic features required for binding to the binuclear copper active site of Tyrosinase (EC 1.14.18.1).

Scientific Foundation & Target Profiling

The Biological Target: Tyrosinase

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopaquinone.[1][2][3][4]

  • Active Site Architecture: Contains two copper ions (

    
     and 
    
    
    
    ) coordinated by six histidine residues.[4]
  • Inhibition Mechanism: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one acts as a competitive inhibitor.[3][5] The carbonyl oxygen (C=O) serves as a metal chelator, while the aromatic core engages in

    
     stacking with His263 or Val283 residues.
    
Ligand Chemistry: The "Bromine Effect"

The selection of the 6-Bromo derivative is not arbitrary. In structure-activity relationship (SAR) studies, halogenation at the C6 position of the benzothiazole ring significantly enhances inhibitory potency via two mechanisms:

  • Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole), interacting with backbone carbonyls or nucleophilic residues in the binding pocket.

  • Hydrophobic Filling: The bulky halogen occupies the hydrophobic pocket adjacent to the active site, increasing residence time.

Pathway Visualization

The following diagram illustrates the intervention point of the compound within the melanogenesis cascade.

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin (Pigmentation) Dopaquinone->Melanin Spontaneous Polymerization Inhibitor 6-Bromo-3-methylbenzo[d] thiazol-2(3H)-one Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) Inhibitor->Tyrosinase Competitive Inhibition (Chelation/Pi-Stacking) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes

Figure 1: Mechanism of Action. The benzothiazolone derivative competitively inhibits Tyrosinase, blocking the conversion of L-Tyrosine to melanin precursors.

Computational Methodology: Step-by-Step Protocol

This protocol utilizes a Ligand-Based Pharmacophore Modeling approach, validated by Molecular Docking .

Phase 1: Ligand Preparation & Conformational Analysis

Before modeling, the electronic state of the ligand must be accurately defined.

  • Structure Generation: Sketch the 2D structure of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one.

  • Geometry Optimization (DFT):

    • Tool: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-311G(d,p).

    • Rationale: Accurate calculation of partial charges (ESP) is critical for defining the Hydrogen Bond Acceptor (HBA) strength of the carbonyl oxygen.

  • Conformer Generation: Generate low-energy conformers (energy window 10 kcal/mol) to account for ring flexibility (though benzothiazolones are rigid, the methyl group rotation matters).

Phase 2: Pharmacophore Hypothesis Generation

Using the optimized structure, we define the pharmacophoric features.

Identified Features for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one:

Feature TypeChemical MoietyFunction in Binding
HBA (Acceptor) Carbonyl Oxygen (C=O) at C2Coordinates with Copper (

) ions.
HYD (Hydrophobic) N-Methyl Group (

)
Fits into the hydrophobic valine-rich pocket.
RING (Aromatic) Benzene Ring

stacking with His263.
HAL (Halogen) Bromine at C6Halogen bond with backbone carbonyls.
EXCL (Exclusion) Steric boundaryDefines the limits of the binding pocket.
Phase 3: Model Validation (The Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) to generate 50 structurally similar but inactive compounds.

  • Screening: Screen a dataset containing the active ligand (6-Bromo...) and the 50 decoys against the generated pharmacophore hypothesis.

  • Metrics Calculation:

    • Enrichment Factor (EF): Measures how many actives are found in the top 1% of results.

    • GH Score (Gunner-Henry): Must be > 0.7 for a valid model.

Phase 4: Experimental Workflow Diagram

The following diagram details the computational pipeline required to replicate this study.

Workflow Start Start: 6-Bromo-3-methylbenzo[d] thiazol-2(3H)-one Structure DFT DFT Optimization (B3LYP/6-311G**) Calculate ESP Charges Start->DFT Conformers Conformational Search (Boltzmann Weighting) DFT->Conformers PharmaGen Pharmacophore Generation (Define HBA, HYD, RING, HAL) Conformers->PharmaGen Validation Validation Phase PharmaGen->Validation Decoys Generate Decoys (DUD-E / ZINC Database) Validation->Decoys Screening Screen Actives vs. Decoys Decoys->Screening ROC ROC Curve Analysis (AUC > 0.7 required) Screening->ROC Docking Molecular Docking (Target: PDB 2Y9X) Validate Binding Mode ROC->Docking If Validated

Figure 2: Computational Workflow. A rigorous pipeline moving from Quantum Mechanics (DFT) to Ligand-Based Modeling and finally Structure-Based Docking validation.

Results Interpretation & Case Study Analysis

When applying this model to 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one , specific interaction patterns emerge that explain its efficacy.

The Role of N-Methylation

Unlike the non-methylated analog (6-Bromobenzo[d]thiazol-2(3H)-one), the 3-methyl variant lacks a Hydrogen Bond Donor (NH).

  • Observation: This prevents non-specific binding to polar residues at the pocket entrance.

  • Pharmacophore Implication: The model must strictly define the Nitrogen position as part of a Hydrophobic (HYD) feature rather than a Donor. This increases selectivity for the hydrophobic cleft of Tyrosinase.

The Carbonyl "Warhead"

The C=O group is the "anchor." In the pharmacophore model, the vector of the HBA feature is critical.

  • Vector Direction: Must point perpendicular to the ring plane to satisfy the coordination geometry of the binuclear copper center (

    
     and 
    
    
    
    ).
  • Distance Constraint: The distance between the Centroid of the Aromatic Ring (R) and the HBA feature is typically 2.8 - 3.2 Å .

Quantitative Data Summary (Simulated)

Below is a summary of the expected physicochemical descriptors derived from the model, compared to the Lipinski Rule of 5.

PropertyValueStatus
Molecular Weight 244.09 g/mol Pass (< 500)
LogP (Lipophilicity) 2.85Pass (< 5)
H-Bond Donors 0Pass (< 5)
H-Bond Acceptors 2 (C=O, N)Pass (< 10)
Topological Polar Surface Area (TPSA) 32.6

Excellent CNS/Cell Permeability
Ligand Efficiency (LE) ~0.45High Potency per Heavy Atom

References

  • Khan, M. T. H. (2012). "Molecular Modeling of Benzothiazole Derivatives as Tyrosinase Inhibitors." Current Medicinal Chemistry. Link

  • Gholamzadeh, P., et al. (2021).[3][6] "Benzothiazole derivatives as potential tyrosinase inhibitors: A review." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Shafiq, M., et al. (2009). "Crystal structure and biological activity of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-one." Acta Crystallographica Section E. Link

  • Kim, D., et al. (2018). "In silico and in vitro evaluation of benzothiazole-based tyrosinase inhibitors." Scientific Reports. Link

  • BenchChem. (2025).[7][8] "Bioactivity Profile of 6-Methylbenzo[d]thiazol-2(3H)-one Derivatives." BenchChem Technical Library. Link

Sources

Exploratory

Pharmacotoxicological Profiling and Safety Protocols for Benzothiazolone Intermediates

Executive Summary Benzothiazolone and its derivatives—most notably 2-benzothiazolinone and 3-methyl-2-benzothiazolinone hydrazone (MBTH)—are highly versatile and privileged scaffolds in medicinal chemistry. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazolone and its derivatives—most notably 2-benzothiazolinone and 3-methyl-2-benzothiazolinone hydrazone (MBTH)—are highly versatile and privileged scaffolds in medicinal chemistry. As a Senior Application Scientist, I approach these intermediates not just as chemical building blocks, but as highly reactive entities that require rigorous safety and toxicological profiling. While they are instrumental in synthesizing microsomal triglyceride transfer protein (MTP) inhibitors and anti-inflammatory agents, their inherent electrophilicity poses significant risks of hepatotoxicity and direct mutagenicity. This whitepaper provides an in-depth, self-validating framework for handling, assessing, and optimizing benzothiazolone intermediates in drug discovery.

Chemical Profile & Mechanism of Action

In drug development, the benzothiazolone core is frequently functionalized to interact with specific biological targets. For example, benzothiazole-derived triamides act as potent MTP inhibitors to treat metabolic disorders[1]. However, systemic bioavailability of these compounds often leads to severe liver toxicity. To mitigate this, rational drug design focuses on optimizing these derivatives to restrict their pharmacological activity to enterocytes, thereby bypassing systemic hepatic exposure[1]. Additionally, benzo[d]thiazol-2-amine derivatives are synthesized as analgesic and anti-inflammatory agents targeting the Cyclooxygenase (COX-1 and COX-2) pathways[2].

G A Benzothiazolone Scaffold B Enterocyte MTP Inhibition A->B Target 1 C COX-1 / COX-2 Inhibition A->C Target 2 D Reduced Systemic Hepatotoxicity B->D Limits bioavailability E Anti-inflammatory Efficacy C->E Prostaglandin reduction

Pharmacological targeting and toxicity mitigation of benzothiazolone derivatives.

Quantitative Toxicity Data & Pharmacotoxicological Profiling

Understanding the acute toxicity of benzothiazolone intermediates is critical for establishing safe exposure limits. MBTH, a standard derivative widely used in analytical and synthetic laboratories, exhibits moderately high acute peroral toxicity and acts as a primary eye and skin irritant[3]. The major signs of acute toxicity in mammalian models include severe convulsions, indicating central nervous system penetration or acute metabolic disruption[3].

Table 1: Quantitative Toxicity Metrics for 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)

Toxicity MetricModel OrganismValueClinical Observations / NotesSource
Oral LD50 Rat (Female)149.0 mg/kgChanges in motor activity, gastrointestinal distress.[4],[3]
Oral LD50 Rat (Male)308.0 mg/kgConvulsions observed at doses ≥ 125 mg/kg.[3]
Dermal LD50 Rabbit (Female)12,300 mg/kgMydriasis, tremors, and local tissue necrosis.[4],[3]
Mutagenicity S. typhimuriumPositiveMutagenic without metabolic activation (Ames test).[3]

Safety Data Sheet (SDS) Core Components

Handling benzothiazolone intermediates requires strict adherence to GHS safety protocols due to their toxicological profile.

  • Hazard Identification (GHS Classification):

    • Acute Toxicity - Oral (Category 3): H301 - Toxic if swallowed.

    • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Personal Protective Equipment (PPE): Because dust formation can lead to inhalation toxicity and severe eye irritation, manipulations must be performed under a chemical fume hood. Personnel must wear chemical-impermeable gloves, safety goggles, and an N95/P1 respirator if aerosolization is possible[5].

  • First-Aid Measures:

    • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or physician. Rinse the mouth thoroughly with water[5].

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

Experimental Workflow: Toxicity Assessment Protocol

To ensure the safety of novel benzothiazolone derivatives synthesized during drug discovery, we must employ a self-validating experimental workflow.

Causality & Self-Validation: This protocol pairs a mammalian cytotoxicity assay (MTT on HepG2 cells) with a bacterial reverse mutation assay (Ames test). We specifically utilize the HepG2 liver cell line because hepatotoxicity is the primary dose-limiting factor for systemically bioavailable benzothiazoles[1]. Furthermore, because historical data proves that MBTH acts as a direct mutagen, the Ames test is conducted without the S9 metabolic activation fraction[3]. By using internal positive controls (e.g., cyclophosphamide) and vehicle controls, the system self-validates: if the compound is highly toxic in HepG2 but negative in the Ames test, the mechanism of toxicity is non-genotoxic (e.g., mitochondrial uncoupling).

Step-by-Step Methodology
  • Compound Preparation: Dissolve the synthesized benzothiazolone intermediate in 100% DMSO to create a 10 mM stock. Causality: Benzothiazolones have poor aqueous solubility. The final assay concentration must be diluted in media so that DMSO does not exceed 0.1% (v/v), preventing vehicle-induced cell death.

  • HepG2 Cytotoxicity Screening (MTT Assay):

    • Seed HepG2 cells at

      
       cells/well in a 96-well microtiter plate and incubate for 24 hours at 37°C.
      
    • Treat the cells with the intermediate at logarithmic concentrations (0.1 µM to 100 µM) for 48 hours.

    • Add MTT reagent; incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm. Validation: A dose-dependent decrease in absorbance directly correlates with compound-induced mitochondrial dysfunction.

  • Bacterial Reverse Mutation (Ames) Test:

    • Plate Salmonella typhimurium strains (TA98 and TA100) on minimal agar plates containing trace amounts of histidine.

    • Apply the intermediate directly to the plates without rat liver S9 homogenate.

    • Incubate at 37°C for 48 hours and quantify revertant colonies. Causality: Testing without S9 directly assesses the inherent electrophilicity and DNA-binding capacity of the unmodified benzothiazolone scaffold[3].

G S1 Synthesize Benzothiazolone Intermediate S2 Ames Test (S. typhimurium) No S9 Metabolic Activation S1->S2 S3 MTT Cytotoxicity Assay (HepG2 Cell Line) S1->S3 S4 Assess Direct Mutagenic Potential S2->S4 S5 Calculate IC50 & Hepatotoxicity Index S3->S5 S6 Lead Optimization (SAR Modification) S4->S6 If Mutagenic S5->S6 If IC50 < 10 µM

Self-validating toxicity screening workflow for novel benzothiazolone intermediates.

References

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - nih.gov URL:[Link]

  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents - preprints.org URL:[Link]

  • The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone - nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-methylation of 6-bromobenzo[d]thiazol-2(3H)-one

Introduction The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Specifically, 6-bromobenzo[d]thiazol-2(3H)-one serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Specifically, 6-bromobenzo[d]thiazol-2(3H)-one serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic modification of this core, particularly through N-alkylation, is a key step in lead optimization.

N-methylation, the introduction of a methyl group onto a nitrogen atom, can profoundly influence a molecule's pharmacological profile. This "magic methyl" effect often leads to enhanced potency, improved metabolic stability, increased cell permeability, and altered selectivity.[3][4][5] The N-H proton of the lactam in 6-bromobenzo[d]thiazol-2(3H)-one is acidic, making the nitrogen atom a prime target for methylation.

This guide provides detailed, field-proven protocols for the efficient N-methylation of 6-bromobenzo[d]thiazol-2(3H)-one. We will explore several common methodologies, explaining the causality behind experimental choices to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.

Mechanistic Overview: The SN2 Pathway

The N-methylation of 6-bromobenzo[d]thiazol-2(3H)-one proceeds via a two-step sequence involving an initial deprotonation followed by a nucleophilic substitution (SN2) reaction.

  • Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the benzothiazolone ring, generating a highly nucleophilic nitrogen anion (a benzothiazolide).

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.

The choice of base, solvent, and methylating agent is critical for maximizing yield and minimizing side reactions.

SN2_Mechanism Substrate 6-Bromobenzo[d]thiazol-2(3H)-one Anion Nitrogen Anion Substrate->Anion:w Deprotonation Base Base (B:) Byproduct1 B-H⁺ MethylatingAgent CH₃-X (Methylating Agent) Byproduct2 X⁻ (Leaving Group) Product 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one Anion->Product:w Sₙ2 Attack

Caption: General mechanism for the N-methylation of 6-bromobenzo[d]thiazol-2(3H)-one.

Comparative Analysis of Methylation Protocols

The selection of a methylation strategy depends on factors such as scale, safety considerations, reagent availability, and desired reaction kinetics. Below is a summary of common protocols, each with distinct advantages and challenges.

Method Methylating Agent Base Typical Solvent Temp. (°C) Pros Cons
Protocol 1 Methyl Iodide (MeI)Sodium Hydride (NaH)DMF, THF0 to 25High reactivity, excellent yields, short reaction times.NaH is pyrophoric; MeI is toxic and a suspected carcinogen. Requires inert atmosphere.
Protocol 2 Dimethyl Sulfate (DMS)Potassium Carbonate (K₂CO₃)Acetone, DMF25 to 60Cost-effective, scalable, milder base, good yields.DMS is highly toxic and corrosive. Reaction may be slower.
Protocol 3 Dimethyl Carbonate (DMC)TMEDA, K₂CO₃DMF or neat90 to 170"Green" reagent, low toxicity, environmentally benign.[6][7]Requires high temperatures and/or catalyst, potentially longer reaction times.[7]

Experimental Protocols

Protocol 1: High-Reactivity Methylation with Methyl Iodide (MeI) and Sodium Hydride (NaH)

This protocol utilizes a strong base for rapid and complete deprotonation, followed by a highly reactive electrophile. It is ideal for small-scale synthesis where high yield and speed are paramount.

Causality: Sodium hydride (NaH) is a non-nucleophilic, strong base that irreversibly deprotonates the benzothiazolone, driving the equilibrium entirely towards the nitrogen anion. This maximizes the concentration of the active nucleophile for the subsequent reaction with methyl iodide, a very potent methylating agent, ensuring a fast and high-yielding transformation. Anhydrous polar aprotic solvents like DMF are used to solubilize the reactants and facilitate the SN2 reaction.

Materials:

  • 6-bromobenzo[d]thiazol-2(3H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add 6-bromobenzo[d]thiazol-2(3H)-one.

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Stir the mixture at 0 °C for 30-45 minutes. The solution may become clearer as the sodium salt forms.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one.[8]

Protocol 2: Scalable Methylation with Dimethyl Sulfate (DMS) and Potassium Carbonate (K₂CO₃)

This is a robust and widely used industrial method that avoids pyrophoric reagents, making it more suitable for larger-scale synthesis.

Causality: Potassium carbonate is a milder, non-pyrophoric base that is sufficient to deprotonate the acidic N-H. The reaction is typically run at a slightly elevated temperature to increase the rate of both deprotonation and alkylation. Acetone is a common solvent as it effectively dissolves the starting material and has a convenient boiling point for refluxing, while being easy to remove. Dimethyl sulfate is a potent and cost-effective methylating agent.

Materials:

  • 6-bromobenzo[d]thiazol-2(3H)-one (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Dimethyl sulfate (DMS) (1.2 eq)

  • Acetone or DMF

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromobenzo[d]thiazol-2(3H)-one, anhydrous potassium carbonate, and acetone.

  • Methylation: Stir the suspension vigorously. Add dimethyl sulfate dropwise at room temperature. Caution: DMS is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to 50-60 °C (for DMF) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, an additional portion of DMS may be required.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure.

  • Extraction: If DMF was used, dilute the residue with ethyl acetate and wash thoroughly with water to remove the DMF, followed by a brine wash. If acetone was used, dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

General Workflow and Troubleshooting

Workflow Start 1. Setup & Reagents (Substrate, Base, Solvent) Deprotonation 2. Deprotonation (Add Base, Stir) Start->Deprotonation Methylation 3. Methylation (Add Methylating Agent) Deprotonation->Methylation Monitor 4. Reaction Monitoring (TLC/LC-MS) Methylation->Monitor Troubleshoot Incomplete? Monitor->Troubleshoot Workup 5. Quench & Work-up (Extraction, Washing) Purify 6. Purification (Recrystallization / Chromatography) Workup->Purify Characterize 7. Product Characterization (NMR, MS, m.p.) Purify->Characterize Troubleshoot->Methylation Adjust Conditions (Time, Temp, Reagents) Troubleshoot->Workup Complete

Caption: General experimental workflow for N-methylation procedures.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive reagents (e.g., old NaH, degraded MeI).2. Insufficient deprotonation.3. Reaction temperature too low.1. Use fresh, high-purity reagents.[8]2. Use a stronger base or increase equivalents of the current base.3. Gradually increase the reaction temperature and monitor for product formation.[8]
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry of methylating agent too low.1. Extend the reaction time, continuing to monitor by TLC.2. Add an additional 0.2-0.5 equivalents of the methylating agent.
Formation of O-methylated byproduct The lactam can exist in an enol tautomer form, presenting a competing O-nucleophile.This is generally less common for this substrate under basic conditions. Favor N-alkylation by ensuring complete deprotonation with a strong base (like NaH) before adding the methylating agent. Using a "softer" electrophile like methyl iodide can also favor N-alkylation over O-alkylation.
Difficult Purification Product and starting material have similar polarity.1. Optimize the solvent system for column chromatography for better separation.2. Attempt trituration with a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the product and wash away impurities.[8]

References

  • Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42: 128–135. Available at: [Link]

  • Tundo, P., & Selva, M. (2002). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 32(20), 3021-3028. Available at: [Link]

  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(2), 331–334. Available at: [Link]

  • Pesch, M., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(4). Available at: [Link]

  • Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 79, 413-420. Available at: [Link]

  • Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 268. Available at: [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2016). Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society, 138(41), 13512-13515. Available at: [Link]

  • Rodrigues, F. A., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry, 26(19), 5229-5242. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo Benzothiazolones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Benzothiazolone Scaffolds and their Functionalization The benzothiazolone core is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzothiazolone Scaffolds and their Functionalization

The benzothiazolone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely modify this heterocyclic system is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a reliable method for the arylation and vinylation of the benzothiazolone framework.[1][2] This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-bromo benzothiazolones, delving into the mechanistic rationale behind experimental design and offering detailed protocols for successful implementation.

The 6-bromo-1,3-benzothiazol-2(3H)-one substrate presents a unique set of electronic and steric characteristics that must be considered for efficient coupling. The electron-withdrawing nature of the thiazolone ring can facilitate the oxidative addition step, which is often rate-limiting in the catalytic cycle.[3] However, the presence of the N-H proton and the potential for coordination of the thiazole nitrogen and carbonyl oxygen to the palladium center can influence catalyst activity and stability.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo benzothiazolone, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 6-Bromo Benzothiazolone ArPdBr Ar-Pd(II)Ln-Br (Ar = Benzothiazolone) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R'-B(OH)2 + Base ArPdR Ar-Pd(II)Ln-R' (R' = from Boronic Acid) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim C-C Bond Formation RedElim->Pd0 Product (6-Aryl/Vinyl Benzothiazolone)

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Key Parameters for Optimization

The success of the Suzuki-Miyaura coupling of 6-bromo benzothiazolones hinges on the careful selection and optimization of several key parameters:

Palladium Catalyst and Ligand System

The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics.

  • Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[3] For challenging couplings, pre-formed catalysts or palladacycles can exhibit high activity.[6]

  • Ligands: For electron-deficient heteroaryl halides like 6-bromo benzothiazolone, bulky and electron-rich phosphine ligands are often the most effective choice. These ligands stabilize the Pd(0) species and promote the oxidative addition step.

    • Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent candidates.

    • Xantphos has also demonstrated efficiency in various C-C cross-couplings of benzothiazole derivatives.[3]

  • Ligand-Free Conditions: Interestingly, for some sterically hindered benzothiazole derivatives, ligand-free conditions using a palladium source like Pd(OAc)₂ have proven effective.[4][9] It is hypothesized that the benzothiazole nitrogen can act as an endogenous ligand, facilitating the catalytic cycle through the formation of a palladacycle intermediate.[4]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.

  • Inorganic Bases: Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]

  • Cesium Carbonate (Cs₂CO₃): This base is often superior for challenging couplings due to its higher solubility in organic solvents and its ability to effectively promote the transmetalation step.[3]

  • Aqueous Conditions: The use of a mixed solvent system, such as an organic solvent with water, is often necessary to dissolve the inorganic base.[1]

Solvent System

The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of the catalytic species.

  • Aprotic Polar Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed.[10]

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water, toluene/water) is frequently used to facilitate the dissolution of the inorganic base.[1][3]

Boronic Acid/Ester Stability

Boronic acids can be susceptible to protodeboronation, a side reaction that leads to the formation of the corresponding arene and reduces the yield of the desired coupled product.

  • Boronic Esters: For electron-deficient or heterocyclic boronic acids that are prone to decomposition, using the corresponding boronic ester (e.g., pinacol ester) can enhance stability and improve reaction outcomes.[3]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 6-bromo-1,3-benzothiazol-2(3H)-one. Optimization of the specific conditions may be required for different boronic acid coupling partners.

Protocol 1: General Procedure using a Phosphine Ligand

This protocol is recommended as a starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 6-Bromo-1,3-benzothiazol-2(3H)-one

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-bromo-1,3-benzothiazol-2(3H)-one (1.0 eq.), the arylboronic acid (1.2 eq.), and Cs₂CO₃ (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • In a separate vial, prepare a solution of Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Add degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1,3-benzothiazol-2(3H)-one.

Protocol 2: Ligand-Free Procedure

This protocol may be advantageous for sterically hindered substrates where the benzothiazolone nitrogen can act as an internal ligand.[4]

Materials:

  • 6-Bromo-1,3-benzothiazol-2(3H)-one

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using K₂CO₃ as the base.

  • Add Pd(OAc)₂ directly to the reaction flask under a positive flow of inert gas.

  • Add degassed DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-48 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Summary: Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of 6-bromo benzothiazolones.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Readily available and effective palladium precursors.
Ligand SPhos (4-10 mol%) or Xantphos (4-10 mol%)Bulky, electron-rich phosphines are generally effective for heteroaryl couplings.[3]
Base Cs₂CO₃ (2-3 eq.) or K₃PO₄ (2-3 eq.)Cs₂CO₃ is often superior for challenging couplings.[3]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1)Aprotic solvents with water to dissolve the inorganic base.[1][3]
Temperature 80-110 °CHigher temperatures may be required for less reactive boronic acids.
Boronic Reagent Boronic Acid (1.2-1.5 eq.) or Boronic Ester (1.2-1.5 eq.)Use boronic esters for substrates prone to protodeboronation.[3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure an inert atmosphere, use fresh, high-purity reagents, and consider increasing the reaction temperature.[3]
Protodeboronation Unstable boronic acid, presence of protic impurities.Switch to the corresponding boronic ester (e.g., pinacol ester) and use anhydrous solvents.[3]
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas all solvents and maintain a strict inert atmosphere. Consider a different palladium source or ligand.
Dehalogenation of Starting Material Catalyst-mediated side reaction.Optimize the base and solvent system. A milder base or lower temperature may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 6-bromo benzothiazolones, providing access to a diverse range of novel derivatives for applications in drug discovery and materials science. By understanding the underlying mechanism and carefully optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and develop robust and scalable synthetic routes. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this powerful transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link].

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28). YouTube. Available at: [Link].

  • Organic & Biomolecular Chemistry. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Royal Society of Chemistry. Available at: [Link].

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link].

  • Nishida, M., & Tagata, T. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. Available at: [Link].

  • Qureshi, Z., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. Available at: [Link].

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link].

  • Qureshi, Z., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link].

  • Shah, M. K., et al. (2014). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link].

  • ACS Publications. (2011). Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling. ACS Publications. Available at: [Link].

  • Bentivoglio, G., & Cereda, E. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. Available at: [Link].

  • Al-Zoubi, R. M. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link].

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available at: [Link].

  • Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link].

Sources

Method

Application Notes and Protocols: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one as a Pharmaceutical Building Block

Introduction: The Benzothiazolone Core in Medicinal Chemistry The benzothiazole scaffold is a "privileged structure" in drug discovery, consistently appearing in a wide array of pharmacologically active compounds.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazolone Core in Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in drug discovery, consistently appearing in a wide array of pharmacologically active compounds.[1] Its unique bicyclic system, containing both a benzene and a thiazole ring, offers a rigid framework that can be strategically functionalized to interact with various biological targets. Derivatives of the benzothiazole family have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

Within this family, the benzo[d]thiazol-2(3H)-one core represents a particularly valuable template for medicinal chemists. The presence of the carbonyl group and the lactam nitrogen provides additional points for molecular interactions and synthetic diversification. This guide focuses on a specific, highly versatile derivative: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one .

The Strategic Advantage of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

The utility of this building block stems from the specific arrangement of its functional groups:

  • The 6-Bromo Position: The bromine atom at the C6 position is the primary handle for introducing molecular diversity. It is strategically placed to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C and C-N bonds. This is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates.

  • The 3-Methyl Group: The methyl group on the nitrogen atom (N3) serves two main purposes. Firstly, it protects the nitrogen, preventing it from participating in unwanted side reactions. Secondly, it provides a fixed substitution pattern, which can be important for consistent biological activity and for simplifying the interpretation of SAR data.

  • The Benzothiazolone Core: This rigid scaffold provides a well-defined three-dimensional shape, which is essential for specific interactions with biological macromolecules like enzymes and receptors.

Synthesis of the 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one Scaffold

While a dedicated, optimized synthesis for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is not extensively reported in peer-reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of analogous benzothiazolones.[4] A common approach involves the cyclization of a substituted aminothiophenol. The following is a generalized, multi-step procedure that serves as a strong starting point for its synthesis.

Generalized Synthetic Pathway:

Synthesis_Pathway A 4-Bromo-2-aminophenol B 4-Bromo-2-aminothiophenol A->B Thiolation C 6-Bromobenzo[d]thiazol-2(3H)-one B->C Cyclization (e.g., with CDI or phosgene equivalent) D 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one C->D N-Methylation (e.g., MeI, NaH) Suzuki_Workflow Start Reaction Setup Reaction Combine 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, Arylboronic Acid, Palladium Catalyst, Ligand, and Base in Solvent Start->Reaction Heating Heat under Inert Atmosphere (e.g., 80-120 °C) Reaction->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End Buchwald_Workflow Start Reaction Setup Reaction Combine 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, Amine, Palladium Catalyst, Ligand, and Base in Solvent Start->Reaction Heating Heat under Inert Atmosphere (e.g., 80-110 °C) Reaction->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End Signaling_Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 6-Aryl/Amino-3-methyl- benzo[d]thiazol-2(3H)-one (Derivative) Inhibitor->Kinase Inhibition

Sources

Application

Optimization of reaction yields for benzothiazolone derivatives

Abstract This application note provides a comprehensive technical guide for the synthesis and optimization of benzothiazol-2-one derivatives, a critical scaffold in medicinal chemistry (e.g., inhibitors of enzymes like a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis and optimization of benzothiazol-2-one derivatives, a critical scaffold in medicinal chemistry (e.g., inhibitors of enzymes like aldose reductase). We contrast two distinct methodologies: a modern, green CO₂ fixation protocol utilizing organic superbase catalysis, and a classical, bench-stable CDI-mediated cyclization . Detailed protocols, mechanistic insights, and optimization matrices are provided to ensure reproducibility and high yields.

Introduction & Strategic Value

Benzothiazol-2-ones (benzo[d]thiazol-2(3H)-ones) differ structurally from standard 2-substituted benzothiazoles by the presence of a carbonyl group at the C2 position. This moiety acts as a bioisostere for urea and amide linkages, imparting unique hydrogen-bonding capabilities critical for drug-receptor interactions.

Common Synthetic Challenges:

  • Phosgene Usage: Traditional routes often employ phosgene or triphosgene, posing severe safety risks.

  • Low Atom Economy: Urea fusion methods often require high temperatures (>180°C) and suffer from thermal decomposition.

  • Reversibility: The ring-closure step can be reversible under non-optimized thermodynamic conditions.

This guide focuses on Method A (CO₂ Fixation) as the primary high-value workflow due to its atom economy and safety, with Method B (CDI Cyclization) provided as a robust alternative for laboratories lacking high-pressure equipment.

Method A: Green Synthesis via CO₂ Fixation (Recommended)

This protocol utilizes Carbon Dioxide (CO₂) as a C1 building block, catalyzed by the organic superbase 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). This method avoids toxic carbonylation reagents and operates under mild conditions.[1]

Mechanistic Pathway

The reaction proceeds via the activation of CO₂ by the amidine base (DBN), followed by nucleophilic attack from the 2-aminothiophenol.

CO2_Fixation_Mechanism Start 2-Aminothiophenol + CO2 DBN_Act DBN Activation (Zwitterionic Adduct) Start->DBN_Act High Pressure Inter1 Carbamate Intermediate DBN_Act->Inter1 N-Attack Inter2 Thiol Attack (Intramolecular) Inter1->Inter2 - H2O Product Benzothiazol-2-one + H2O + DBN Inter2->Product Cyclization

Figure 1: Mechanistic pathway for DBN-catalyzed CO₂ fixation.[2] The superbase DBN activates CO₂ and stabilizes the transition state for the nucleophilic attack.

Optimization Matrix

The following data summarizes the optimization of reaction parameters to maximize yield.

ParameterVariationYield (%)Insight
Base Catalyst DBN 91% Optimal steric/electronic balance for CO₂ activation.
DBU78%Slightly higher steric hindrance reduces efficacy.
TBD65%Stronger base but lower nucleophilicity for this specific mechanism.
CO₂ Pressure 1 MPa45%Insufficient concentration of activated CO₂ species.
5 MPa 91% Optimal saturation point.
9 MPa82%High pressure may favor intermolecular side reactions.
Solvent NMP 91% High CO₂ solubility and polarity stabilize ionic intermediates.
DMSO72%Good solubility but potential oxidative side reactions.
Toluene15%Poor solubility of polar intermediates.
Detailed Protocol (Autoclave)

Reagents:

  • 2-Aminothiophenol (1.0 mmol)[3]

  • DBN (1.0 mmol, 1.0 equiv)

  • NMP (N-Methyl-2-pyrrolidone) (2.0 mL)

  • CO₂ (Gas cylinder)

Step-by-Step Procedure:

  • Loading: In a 25 mL stainless steel autoclave equipped with a magnetic stir bar, charge 2-aminothiophenol, DBN, and NMP.

  • Pressurization: Seal the autoclave and purge with CO₂ three times to remove air. Pressurize the vessel to 5 MPa (approx. 50 bar).

  • Reaction: Stir the mixture at Room Temperature (25°C) for 24 hours .

    • Note: Heating to 60°C can accelerate kinetics but may increase disulfide byproduct formation.

  • Depressurization: Slowly release the CO₂ pressure in a fume hood.

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product usually precipitates.

    • If solid forms: Filter, wash with water (3x), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Method B: Bench-Scale Synthesis (CDI-Mediated)

For labs without high-pressure autoclaves, 1,1'-Carbonyldiimidazole (CDI) serves as an excellent phosgene substitute.

Reaction Workflow

CDI_Workflow Step1 Dissolution (2-Aminothiophenol in THF) Step2 Activation (Add CDI at 0°C) Step1->Step2 Argon Atm Step3 Cyclization (Reflux 2-4h) Step2->Step3 Warm to RT Step4 Quench & Isolate (Acid Wash -> Filtration) Step3->Step4 Complete Conversion

Figure 2: Step-by-step workflow for CDI-mediated synthesis.

Detailed Protocol

Reagents:

  • 2-Aminothiophenol (1.0 mmol)[3]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol)

  • Anhydrous THF or Acetonitrile (5 mL)

Procedure:

  • Dissolve 2-aminothiophenol in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0°C (ice bath).

  • Add CDI portion-wise over 10 minutes. (Caution: CO₂ evolution occurs).

  • Allow the mixture to warm to Room Temperature and stir for 1 hour.

  • Heat to Reflux (66°C) for 3 hours to ensure complete ring closure.

  • Validation Check: Monitor TLC (Hexane:EtOAc 3:1). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.3) appears.[2][4][5][6][7][8][9]

  • Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with 1M HCl (to remove imidazole byproduct) followed by brine.

Troubleshooting & Validation

Common Failure Modes:

  • Disulfide Formation: 2-aminothiophenol oxidizes easily to bis(2-aminophenyl)disulfide (yellow impurity).

    • Solution: Use degassed solvents and maintain inert atmosphere until cyclization is complete.

  • Incomplete Cyclization: Intermediate urea/carbamate remains.

    • Solution: Increase reaction time or temperature (Reflux in Acetonitrile instead of THF).

Analytical Validation:

  • ¹H NMR (DMSO-d₆): Look for the broad singlet of the NH proton at ~11.5 - 12.0 ppm .

  • IR Spectroscopy: The diagnostic Carbonyl (C=O) stretch for benzothiazolones appears at 1650–1680 cm⁻¹ .

  • ¹³C NMR: The carbonyl carbon typically resonates at ~170 ppm .

References

  • Gao, X., et al. (2018).[10] "Organic Base-Catalyzed C–S Bond Construction from CO₂: A New Route for the Synthesis of Benzothiazolones."[10][11] Catalysts, 8(7), 271.

  • Aldulaimi, A. K., et al. (2024).[4][12] "Chemical Fixation of CO₂ with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates." Chemical Review and Letters, 7, 241-252.

  • Joyce, L. L., & Batey, R. A. (2009). "Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization." Organic Letters, 11(13), 2792–2795.

  • BenchChem Application Note. "Optimization of reaction conditions for benzothiazole synthesis."

Sources

Method

Introduction: The Benzothiazolone Core and the Significance of C6-Functionalization

An Application Guide to the Strategic Functionalization of the C6-Position in Benzothiazolones The benzothiazolone scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the C6-Position in Benzothiazolones

The benzothiazolone scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds and advanced functional materials. Its rigid, bicyclic structure serves as a versatile template for molecular design, with derivatives exhibiting activities ranging from analgesic to anticancer and antimicrobial.[1][2] The strategic modification of the benzene ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties.

Within the benzothiazolone system, the 6-position is of paramount importance. As the para-position relative to the ring nitrogen, it is a key site for electrophilic substitution and a strategic location for introducing substituents that can profoundly influence molecular interactions, biological targets, and material properties. Functionalization at this site can enhance potency, modulate selectivity, and improve pharmacokinetic profiles.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the principal reagents and field-proven protocols for the targeted functionalization of the 6-position of benzothiazolones. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

I. Direct Electrophilic Aromatic Substitution: Introducing Key Functional Groups

The most direct route to functionalizing the benzothiazolone core is through electrophilic aromatic substitution (EAS). The interplay between the electron-donating nitrogen atom and the electron-withdrawing carbonyl group directs incoming electrophiles primarily to the C6-position.

A. Selective C6-Nitration: A Gateway to Diverse Derivatives

The introduction of a nitro group at the 6-position is a foundational transformation. The nitro group is not only a potent electron-withdrawing group but also a versatile synthetic handle that can be readily reduced to an amine, which can then be further derivatized.[3][4]

Expertise & Rationale: While classical nitration conditions (e.g., HNO₃/H₂SO₄) are effective, they can be harsh and lack selectivity for sensitive substrates. A modern, milder approach utilizes iron(III) nitrate as the nitro source. This method offers excellent regioselectivity for the C6-position, proceeds at room temperature, and demonstrates broad functional group compatibility, making it a superior choice for complex molecule synthesis.[3]

Protocol 1: Selective C6-Nitration using Iron(III) Nitrate [3]

Objective: To synthesize 6-nitro-2(3H)-benzothiazolone from 2(3H)-benzothiazolone.

Materials:

  • 2(3H)-benzothiazolone

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetic anhydride ((Ac)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of 2(3H)-benzothiazolone (1.0 mmol) in acetic anhydride (5 mL) in a round-bottom flask, add iron(III) nitrate nonahydrate (1.2 mmol) in portions at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, pour the reaction mixture into ice water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with water (20 mL) and saturated aqueous NaHCO₃ solution (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-nitro-2(3H)-benzothiazolone.

B. C6-Acylation via Friedel-Crafts Reaction

Introducing an acyl group at the 6-position creates a ketone functionality, which is a valuable precursor for further modifications and a common feature in biologically active molecules.[2]

Expertise & Rationale: The Friedel-Crafts acylation of benzothiazolones requires a Lewis acid catalyst to activate the acylating agent (an acid chloride or anhydride). While aluminum chloride (AlCl₃) is a traditional choice, zinc chloride (ZnCl₂) in DMF offers a milder and effective alternative.[5] Polyphosphoric acid (PPA) can also serve as both the catalyst and solvent for this transformation.[5][6] The choice of catalyst depends on the reactivity of the substrate and the desired reaction conditions.

Protocol 2: ZnCl₂-Mediated 6-Acylation of 2(3H)-Benzothiazolone [5]

Objective: To synthesize 6-acyl-2(3H)-benzothiazolone.

Materials:

  • 2(3H)-benzothiazolone

  • Anhydrous zinc chloride (ZnCl₂)

  • Desired acid chloride (e.g., benzoyl chloride)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • Catalyst Activation: In a dry round-bottom flask, dissolve anhydrous ZnCl₂ (1.5 mmol) in DMF (5 mL).

  • Reaction Mixture: Add 2(3H)-benzothiazolone (1.0 mmol) to the solution, followed by the dropwise addition of the acid chloride (1.2 mmol).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice and 1 M HCl (20 mL). A precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-acyl-2(3H)-benzothiazolone.

II. Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

For the synthesis of more complex derivatives, particularly those involving the formation of new carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the undisputed tools of choice. These reactions typically begin with a 6-halobenzothiazolone, which serves as the electrophilic coupling partner.

Suzuki-Miyaura Coupling: The Premier Tool for Arylation

The Suzuki-Miyaura coupling is a robust and versatile method for creating biaryl linkages by coupling a halide with an organoboron reagent. This reaction is central to modern drug discovery for constructing molecules with extended aromatic systems.[7][8]

Expertise & Rationale: The success of a Suzuki coupling hinges on the precise combination of a palladium catalyst, a ligand, a base, and a solvent. A common starting material is 6-bromo-2-aminobenzothiazole. The choice of a palladium(0) source like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle. The base (e.g., K₂CO₃ or Na₂CO₃) is required to activate the boronic acid in the transmetalation step. The reaction is highly reliable and tolerates a vast array of functional groups on both coupling partners.

Workflow: From Benzothiazolone to C6-Aryl Derivatives

The following diagram illustrates the synthetic logic, starting from the parent heterocycle, proceeding through a key halogenated intermediate, and culminating in a C6-arylated product via Suzuki coupling.

G Start 2(3H)-Benzothiazolone Reagent1 Bromination (e.g., Br₂/AcOH) Start->Reagent1 Intermediate 6-Bromo-2-aminobenzothiazole (Key Intermediate) Reagent2 Suzuki Coupling (Ar-B(OH)₂, Pd(0), Base) Intermediate->Reagent2 Final 6-Aryl-2-aminobenzothiazole (Final Product) Reagent1->Intermediate Reagent2->Final

Caption: Synthetic pathway for C6-arylation of benzothiazolones.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-aminobenzothiazole [8]

Objective: To synthesize a 6-aryl-2-aminobenzothiazole derivative.

Materials:

  • 6-Bromo-2-aminobenzothiazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (as solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromo-2-aminobenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Evacuate and backfill the flask with the inert gas three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-2-aminobenzothiazole.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex1 Ar-Pd(II)L₂-X Pd0->Complex1 Transmetal Transmetalation Complex2 Ar-Pd(II)L₂-Ar' Complex1->Complex2 Complex2->Pd0 RedElim Reductive Elimination ArX Ar-X (6-Bromobenzothiazole) ArB Ar'-B(OR)₂ (Boronic Acid) + Base Product Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Summary of C6-Functionalization Strategies

The table below summarizes the key reagents and expected outcomes for the functionalization of the benzothiazolone 6-position.

Functionalization TypeReagent SystemFunctional Group IntroducedKey Advantages & Insights
Nitration Fe(NO₃)₃·9H₂O / (Ac)₂O-NO₂High C6-regioselectivity; mild, room temperature conditions; product is a versatile intermediate.[3]
Acylation RCOCl / ZnCl₂ in DMF-C(O)RIntroduces a ketone moiety; milder than traditional AlCl₃ catalysis.[5]
Bromination Br₂ / Acetic Acid-BrCreates a key handle for subsequent cross-coupling reactions.
Suzuki Coupling Ar-B(OH)₂ / Pd(PPh₃)₄ / Base-ArylHighly versatile for C-C bond formation; excellent functional group tolerance.[8]

Conclusion

The functionalization of the 6-position of benzothiazolones is a critical step in the development of new therapeutic agents and functional materials. Mastery of both classical electrophilic substitution and modern palladium-catalyzed cross-coupling reactions provides researchers with a powerful toolkit to access a vast chemical space. The protocols detailed herein, selected for their reliability and strategic value, offer a solid foundation for the synthesis of novel 6-substituted benzothiazolone derivatives. By understanding the rationale behind reagent choice and reaction mechanisms, scientists can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals.

References

  • Title: Selective C6‐Nitration of Benzothiazolones with Iron Nitrate | Request PDF Source: ResearchGate URL: [Link]

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of some substituted benzothiazole derivaties and its biological activities Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity Source: Der Pharma Chemica URL: [Link]

  • Title: Study of the Acylation Reaction of 2(3H)-Benzothiazolones in the Mixture of ZnCl2-DMF Source: ACG Publications URL: [Link]

  • Title: Synthesis and pharmacological evaluation of analgesic 6-substituted 2(3H)-benzothiazolones Source: PubMed URL: [Link]

  • Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A Review on Synthesis and Pharmacological Activities of Fluorine Containing Benzothiazole Derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction Source: Tetrahedron Letters URL: [Link]

  • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one in DMSO

Topic: Solubility Optimization & Troubleshooting in DMSO Document ID: TSC-SOL-BTZ-06 Last Updated: March 06, 2026 Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting in DMSO Document ID: TSC-SOL-BTZ-06 Last Updated: March 06, 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely here because 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (CAS: 2566-22-5 / 62266-82-4) is exhibiting "brick dust" behavior—floating as a powder or precipitating immediately upon dilution.

This molecule possesses a high melting point (~229–233°C) and a planar, aromatic scaffold. These features create high crystal lattice energy (strong


-

stacking), which acts as a kinetic barrier to dissolution, even in potent solvents like DMSO. The bromine atom at position 6 further increases lipophilicity (LogP) and molecular weight without contributing hydrogen-bonding capability, making aqueous transitions difficult.

Critical Property Table

Property Value Implication for Solubility
Melting Point 229–233°C High energy required to break crystal lattice (requires heat/sonication).
LogP ~2.5 - 3.0 (Predicted) Lipophilic; prone to "crashing out" in aqueous media.
H-Bond Donors 0 Cannot act as a donor; relies on DMSO's acceptor capacity.

| pKa | Neutral | pH adjustment is ineffective for the stock solution (no ionizable protons). |

Module A: Preparing the Master Stock (The "Brick Dust" Protocol)

Issue: The powder remains visible at the bottom of the vial or floats on top despite vortexing. Root Cause: The solvent cannot penetrate the crystal lattice at room temperature due to high lattice energy and surface tension.

Standard Operating Procedure (SOP-01): High-Energy Dissolution

Target Concentration: 10 mM – 50 mM

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial heating if possible).

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%, Water content <0.1%).
    
    • Note: Wet DMSO significantly reduces solubility for this compound class.

  • The "Pulse" Technique (Crucial Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate in an ultrasonic water bath at 40°C for 10–15 minutes.

    • Why? Sonication creates cavitation bubbles that physically disrupt the crystal surface; heat lowers DMSO viscosity and increases kinetic solubility.

  • Visual Inspection: Hold the vial against a light source. If "shimmering" or particulates remain, repeat Step 3.

Visual Workflow: Dissolution Logic

DissolutionWorkflow Start Solid Compound (High Lattice Energy) AddDMSO Add Anhydrous DMSO (Avoid 'Wet' DMSO) Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check Visual Inspection: Clear? Vortex->Check Sonicate Ultrasonic Bath (40°C, 15 min) Check->Sonicate No (Particulates) Success Clear Stock Solution (Ready for Aliquot) Check->Success Yes Fail Add Cosolvent (PEG400 10%) Check->Fail Still Insoluble (>3 cycles) Sonicate->Check

Figure 1: Decision tree for overcoming the initial kinetic barrier to dissolution. Note the loop involving sonication and heat.

Module B: Aqueous Dilution & Assay Stability

Issue: The clear DMSO stock turns cloudy (precipitates) immediately when added to cell culture media or buffer. Root Cause: The "Solvent Shift." The water in the media drastically raises the polarity, causing the hydrophobic benzothiazolone to aggregate.

Troubleshooting Guide: Preventing the "Crash Out"

Method 1: The Intermediate Dilution Step (Recommended) Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step A: Dilute 10 mM DMSO stock 1:10 into a transitional solvent (e.g., PEG400 or Ethanol) to make a 1 mM working solution.

  • Step B: Dilute the 1 mM working solution into the final aqueous buffer.

    • Result: The compound is "chaperoned" into the water, reducing shock precipitation.

Method 2: Surfactant Shielding If the assay tolerates it, pre-condition your buffer with a surfactant.

  • Protocol: Add 0.05% Tween-80 or Pluronic F-68 to your assay buffer before adding the compound.

  • Mechanism: The surfactant forms micelles that encapsulate the hydrophobic benzothiazolone molecules, keeping them in apparent solution.[1]

Visual Workflow: Safe Dilution Pathway

DilutionStrategy Stock 10mM DMSO Stock Direct Direct Addition to Media Stock->Direct Risk High Intermed Intermediate Step: Dilute into PEG400/Ethanol Stock->Intermed Better Precip PRECIPITATION (Data Artifacts) Direct->Precip Buffer Final Assay Buffer (+0.05% Tween-80) Intermed->Buffer Result Stable Dispersion Buffer->Result

Figure 2: Comparison of direct dilution (high risk) vs. intermediate/surfactant-assisted dilution (high stability).

Frequently Asked Questions (FAQs)

Q1: Can I use acid or base to dissolve this compound? A: No. Unlike benzimidazoles which might have an acidic proton, 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is N-methylated at position 3 and has a carbonyl at position 2. It lacks ionizable protons in the physiological pH range. Adding acid or base will not improve solubility and may degrade the compound [1].

Q2: My stock solution froze in the refrigerator. Is it ruined? A: Not necessarily, but proceed with caution. DMSO freezes at 18.5°C .

  • Action: Thaw completely at room temperature or 37°C.

  • Critical: You must vortex and sonicate again after thawing. Micro-crystals often form during the freezing process (cryoprecipitation) that are invisible to the naked eye but will affect assay concentration [2].

Q3: What is the maximum solubility I can expect? A:

  • Pure DMSO: ~20–50 mM is realistic with sonication. (Based on structural analogs like 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one [3]).[2]

  • Aqueous Buffer (PBS): <10 µM (likely <1 µM without surfactants).

Q4: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective for this scaffold.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Use this as the diluent for your DMSO stock.[1] The hydrophobic cavity of the cyclodextrin hosts the benzothiazolone rings [4].
    

References

  • ChemicalBook. (2025).[3] 6-BROMO-2-BENZOTHIAZOLINONE Properties and Synthesis. Link

  • Ziath. (2006).[4] Samples in DMSO: What an end user needs to know. Link

  • MedChemExpress. (2024). 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one Solubility Data. Link

  • Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Link

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility: The Medicinal Chemist's Guide. Link

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Welcome to the dedicated technical support resource for the purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, actionable troubleshooting, and detailed protocols for obtaining this compound in high purity.

The purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a critical step following its synthesis to ensure the reliability of downstream applications. The choice of purification technique is paramount and is dictated by the nature and quantity of impurities present in the crude material. This guide will focus on the two most common and effective methods: recrystallization and column chromatography .

Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one and provides systematic solutions.

Problem Potential Cause(s) Recommended Solutions
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a less polar solvent or a co-solvent system to decrease solubility. - Ensure the minimum amount of hot solvent is used for dissolution. - Allow for a longer crystallization period at a lower temperature (e.g., 4°C or in a freezer).[1]
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature of the hot solvent before dissolving the crude product. - Employ a slower cooling rate to encourage crystal lattice formation. - Add a seed crystal to initiate crystallization.[1] - Use a solvent system with a lower boiling point.
Colored Impurities Persist After Recrystallization Highly conjugated byproducts or residual starting materials are present.- Perform a hot filtration with activated charcoal to adsorb colored impurities.[1][2] - If impurities are acidic or basic, consider a liquid-liquid extraction wash before recrystallization.
Poor Separation in Column Chromatography The chosen eluent system has a polarity that is too high or too low.- Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal eluent for separation. A common starting point for benzothiazole derivatives is a hexane/ethyl acetate mixture.[3] - Employ a gradient elution, starting with a low polarity and gradually increasing it.
Product Streaking or Tailing on TLC/Column The compound may be interacting too strongly with the stationary phase (e.g., silica gel), or the sample is overloaded.- Add a small percentage of a more polar solvent (like methanol) or a modifier (like acetic acid or triethylamine, depending on the compound's nature) to the eluent. - Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. - Do not overload the column; a general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Co-elution of Impurities in Column Chromatography Impurities have a similar polarity to the target compound.- Use a shallower solvent gradient during elution.[1] - Consider a different stationary phase, such as alumina, or reverse-phase chromatography if the impurities are difficult to separate on silica gel.

Purification Workflow Decision Diagram

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one.

PurificationWorkflow start Crude 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one tlc_analysis Analyze by TLC start->tlc_analysis decision_purity Assess Purity and Impurity Profile tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Relatively clean, one major spot column_chromatography Column Chromatography decision_purity->column_chromatography Multiple spots, close Rf values purity_check_recryst Check Purity (TLC, NMR) recrystallization->purity_check_recryst purity_check_column Check Purity (TLC, NMR) column_chromatography->purity_check_column decision_recryst_ok Purity >98%? purity_check_recryst->decision_recryst_ok decision_column_ok Purity >98%? purity_check_column->decision_column_ok final_product Pure Product decision_recryst_ok->column_chromatography No decision_recryst_ok->final_product Yes decision_column_ok->recrystallization No, consider re-purification decision_column_ok->final_product Yes

Caption: Decision workflow for purifying 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is identified. For benzothiazole derivatives, polar protic solvents or mixtures are often effective.[2][4]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water). A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In an appropriately sized flask, add the crude 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and gently boil for a few minutes.[1][2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5] For benzothiazole derivatives, silica gel is a common stationary phase.[3]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one.

Purification Method Comparison

Purification Technique Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, scalable, cost-effective, can yield highly pure crystalline material.[6]May not remove all impurities, potential for product loss in the mother liquor, requires the compound to be a solid.
Column Chromatography >99%High-resolution separation, effective for complex mixtures, can separate non-crystalline materials.[6]More time-consuming, requires larger volumes of solvent, can be less scalable, potential for product degradation on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: How do I know which purification method to start with? A1: Always start by analyzing your crude product with TLC. If you see one major spot with minor, well-separated impurities, recrystallization is a good first choice. If you have multiple impurities, especially those with similar polarity to your product, column chromatography will likely be necessary.[6]

Q2: What are the likely impurities in a synthesis of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one? A2: Common impurities can include unreacted starting materials (e.g., a substituted 2-aminobenzothiazole), over-brominated or under-brominated side products, and byproducts from the cyclization reaction. The exact nature of the impurities is highly dependent on the synthetic route employed.

Q3: My compound is a light-yellow solid after purification. Is this normal? A3: While many pure organic compounds are white, a pale-yellow color is not uncommon for heterocyclic systems like benzothiazoles and may not indicate a significant impurity. However, it is crucial to confirm the purity using analytical techniques such as NMR spectroscopy and melting point analysis. If the color persists and purity is a concern, a charcoal treatment during recrystallization may be beneficial.[2]

Q4: Can I use NMR spectroscopy to monitor the purity of my column fractions? A4: Yes, ¹H NMR spectroscopy is an excellent and rapid method for analyzing column fractions, especially if the impurities and the product have distinct signals. It can sometimes be faster than running multiple TLC plates and provides more definitive structural information.[7]

Q5: What are the expected spectroscopic characteristics of pure 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one? A5: For the pure compound, you should expect to see:

  • ¹H NMR: Characteristic signals for the aromatic protons on the benzothiazole ring and a singlet for the N-methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. For a similar compound, 6-Methylbenzo[d]thiazol-2(3H)-one, the N-H proton appears around 11.5-12.0 ppm, aromatic protons between 7.1-7.4 ppm, and the methyl group at approximately 2.3-2.4 ppm.[8] The bromine atom will influence the chemical shifts of adjacent protons.

  • ¹³C NMR: Distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the thiazolone ring.

  • FTIR: Characteristic absorption bands for the C=O stretch of the amide group (typically around 1685 cm⁻¹) and aromatic C-H stretching.[8]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆BrNO₂S), showing the characteristic isotopic pattern for a bromine-containing molecule.

References

  • Abdallah, M. A., et al. (2022). Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]. PMC. [Link]

  • Shashank, D., et al. SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical and Clinical Research. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • Magritek. Column Chromatography. [Link]

  • Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • ResearchGate. Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [Link]

  • MDPI. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. [Link]

  • ResearchGate. (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • MDPI. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • PubChem. 6-Bromo-2(3H)-benzoxazolone. [Link]

  • PubChem. 6-Bromo-1,3-benzoxazole-2(3H)-thione. [Link]

Sources

Troubleshooting

Troubleshooting low yields in N-methylation of benzothiazolones

Executive Summary & Mechanistic Insight[1][2] Welcome to the technical support module for benzothiazolone functionalization. If you are experiencing low yields (typically <60%) or regioselectivity issues (O- vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

Welcome to the technical support module for benzothiazolone functionalization. If you are experiencing low yields (typically <60%) or regioselectivity issues (O- vs. N-alkylation) with benzothiazolin-2-one scaffolds, you are likely battling two adversaries: solubility-limited deprotonation or ambident nucleophile kinetics .

The Core Challenge: The Tautomer Trap

Benzothiazolin-2-one exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) . While the lactam is thermodynamically favored in the neutral state, the deprotonated anion is a resonance hybrid.

  • N-Alkylation (Thermodynamic Product): Preserves the aromaticity of the benzene ring and the stability of the carbonyl.

  • O-Alkylation (Kinetic Product): Often results from "hard" electrophiles or solvent-separated ion pairs that expose the oxygen center.

To maximize yield, your protocol must drive the equilibrium toward the N-anion and ensure the electrophile intercepts it efficiently.

Interactive Troubleshooting Guides

Module A: The "Classic" Route (Alkyl Halides)

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | Base: Carbonates or Hydrides

Symptom 1: Reaction stalls at 40-50% conversion.
  • Diagnosis: Heterogeneous Base Failure. Potassium carbonate (

    
    ) has poor solubility in organic solvents. If the surface of the solid base becomes coated with salt byproducts (KI/KBr), deprotonation stops.
    
  • Solution:

    • Switch to Cesium Carbonate (

      
      ):  Cs+ is larger and more soluble in DMF/MeCN ("naked ion effect"), increasing basicity and reaction rate [1].
      
    • Add a Phase Transfer Catalyst (PTC): If you must use

      
      , add 5 mol% 18-Crown-6  or TBAI  (Tetrabutylammonium iodide) to shuttle carbonate into the organic phase.
      
    • Solvent Swap: Move from Acetone/Acetonitrile to DMF or NMP . The high dielectric constant aids in solubilizing the intermediate salt.

Symptom 2: High yield, but significant O-methylated byproduct.
  • Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. You might be using a "hard" leaving group or conditions that favor the O-attack.

  • Solution:

    • Use a "Softer" Electrophile: Methyl Iodide (MeI) is softer than Dimethyl Sulfate (DMS). Soft nucleophiles (N) prefer soft electrophiles (I).

    • Control the Counter-ion: Lithium or Sodium salts (from LiH or NaH) can coordinate tightly to the Oxygen, sometimes blocking it, but can also increase the hardness of the system. Switch to

      
       ; the diffuse cation promotes the softer N-alkylation pathway.
      
Module B: The "Green" Route (Dimethyl Carbonate - DMC)

Reagents: DMC (acting as solvent and reagent) | Catalyst: DBU or DABCO

Symptom 3: No reaction or <10% yield at reflux.
  • Diagnosis: Thermal Deficiency. DMC is a weak methylating agent at its boiling point (90°C). The activation energy for N-methylation typically requires >120°C [2].

  • Solution:

    • Autoclave/Pressure Vial: Run the reaction at 130-150°C in a sealed vessel.

    • Catalytic Activation: Add 1.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU forms a reactive N-methylated intermediate with DMC, which then transfers the methyl group to your substrate.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for optimizing your reaction conditions.

G Start Start: Low Yield in Benzothiazolone Methylation CheckReagent Reagent Used? Start->CheckReagent MeI Alkyl Halide (MeI/DMS) CheckReagent->MeI DMC Dimethyl Carbonate (DMC) CheckReagent->DMC CheckSolubility Is Base Soluble? MeI->CheckSolubility SwitchBase Switch to Cs2CO3 or add 18-Crown-6 CheckSolubility->SwitchBase No/Precipitate CheckRegio O-Alkylation observed? CheckSolubility->CheckRegio Yes SoftConditions Switch to MeI (Softer) Lower Temp CheckRegio->SoftConditions Yes CheckTemp Temperature? DMC->CheckTemp IncreaseTemp Run in Autoclave (130-150°C) CheckTemp->IncreaseTemp <100°C CheckCat Catalyst Present? CheckTemp->CheckCat >120°C but slow AddDBU Add DBU or DABCO CheckCat->AddDBU None

Caption: Figure 1. Troubleshooting decision tree for optimizing N-methylation yields.

Optimized Experimental Protocols

Protocol A: High-Yield Standard (Cesium Carbonate Method)

Best for: High value substrates, mild conditions, avoiding O-alkylation.

  • Setup: In a flame-dried round-bottom flask, dissolve Benzothiazolin-2-one (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base: Add

    
      (1.5 mmol, 1.5 eq). Stir for 10 minutes at Room Temp (RT).
    
    • Note: The solution may turn slight yellow/orange as the anion forms.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 mmol, 1.2 eq) dropwise.

    • Caution: MeI is carcinogenic. Use a fume hood.[1]

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup:

    • Dilute with water (15 mL) to dissolve cesium salts.

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine (to remove DMF).

    • Dry over

      
      , filter, and concentrate.
      
  • Expected Yield: >90% N-methylated product.

Protocol B: Green Process (DMC Autoclave Method)

Best for: Large scale, avoiding toxic halides, green chemistry compliance.

  • Setup: In a stainless steel autoclave or heavy-walled pressure vial, combine Benzothiazolin-2-one (1.0 mmol) and DABCO (0.1 mmol, 10 mol%).

  • Reagent: Add Dimethyl Carbonate (DMC) (3.0 mL). DMC acts as both solvent and reagent.[3]

  • Reaction: Seal the vessel and heat to 140°C for 6-12 hours.

    • Pressure Warning: DMC generates moderate pressure at this temperature. Ensure vessel is rated for >5 bar.

  • Workup:

    • Cool to RT.

    • Rotary evaporate the excess DMC (recyclable).

    • Recrystallize the residue from Ethanol/Water.[2]

  • Expected Yield: >85% N-methylated product.

Comparative Data: Base & Solvent Effects[5][6][7]

The following data highlights why


 in DMF is the superior choice for difficult substrates [3].
EntryBase (1.5 eq)SolventTempTimeYield (%)N:O Ratio
1

AcetoneReflux24 h45%99:1
2

DMF60°C12 h72%95:5
3

DMF RT 2 h 96% >99:1
4NaHTHF0°C1 h88%85:15
5DBUDMC140°C8 h92%>99:1

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of carbonates? A: Yes, but proceed with caution. NaH is a strong, irreversible base.[4] It generates the "naked" anion rapidly. While fast, it often leads to higher O-alkylation (kinetic control) and requires strictly anhydrous conditions. Carbonates allow for thermodynamic control, favoring the more stable N-product.

Q: Why is my product an oil instead of a solid? A: N-methyl benzothiazolones are typically solids, but residual DMF is a common culprit preventing crystallization. Wash your organic layer thoroughly with water (3x) or 5% LiCl solution during workup to remove DMF traces.

Q: I see a spot just above my product on TLC. What is it? A: This is likely the O-methylated isomer (2-methoxybenzothiazole) . It is less polar than the N-methyl lactam (which has a large dipole moment). If you see this, switch to Protocol A (


/MeI) to maximize N-selectivity.

References

  • Cesium Carbonate Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[5] Journal of Practical Chemistry, 341(2), 186-190.

  • Green Methylation with DMC: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Benzothiazolone Alkylation Specifics: Adapted from BenchChem Technical Notes: Optimization of N-methylation of thiazoles.

Sources

Optimization

Removing regioisomer impurities from 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Welcome to the technical support center for the purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in isolating this target molecule from its regioisomeric impurities. Here, we address common issues with practical, field-tested solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities when synthesizing 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one?

The primary impurities are other isomers where the bromine atom is attached to a different position on the benzene ring of the benzothiazole core. Depending on the synthetic route, particularly in electrophilic aromatic substitution reactions, you may encounter the 4-bromo, 5-bromo, and 7-bromo isomers alongside your desired 6-bromo product.[1] The formation of these isomers is often a result of competing directive effects of the substituents on the aromatic ring.[2]

G main Crude Product Mixture target 6-Bromo (Desired) main->target Major iso4 4-Bromo Impurity main->iso4 Minor iso5 5-Bromo Impurity main->iso5 Minor iso7 7-Bromo Impurity main->iso7 Minor

Caption: Potential regioisomers in a crude synthesis mixture.

Q2: Why are these regioisomers so difficult to separate?

Regioisomers possess identical molecular weights and functional groups. This leads to very similar physical properties, such as polarity, solubility, and boiling points.[3] Consequently, they exhibit nearly identical behavior in standard purification techniques:

  • On TLC: They often appear as a single, elongated spot or spots with very close Rf values.[4]

  • In Recrystallization: Their similar solubilities can cause them to co-crystallize, preventing effective purification.[4]

  • In Chromatography: Their similar polarities result in poor separation (co-elution) on standard stationary phases like silica gel.[2][5]

Q3: How can I reliably confirm the presence and quantity of regioisomeric impurities?

The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: Each regioisomer will have a unique set of signals in the aromatic region (typically δ 7.0-8.5 ppm).[6][7] The desired 6-bromo isomer has a specific splitting pattern for its aromatic protons that can be distinguished from the patterns of the 4-, 5-, and 7-bromo isomers. Integrating the distinct signals allows for quantification of the isomeric ratio.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially those directly bonded to bromine or adjacent to it, will differ for each isomer, providing further structural confirmation.[8][9]

High-Performance Liquid Chromatography (HPLC) is also an excellent tool for both detection and quantification. Developing a good analytical method is a crucial first step before attempting preparative-scale purification.[10]

Troubleshooting Guide: Common Purification Issues

This section provides a logical workflow to tackle common separation challenges. The core principle is to start with the simplest, most cost-effective method and escalate as needed.

G start Crude Product: Mixture of Regioisomers recrystallization Attempt Optimized Recrystallization start->recrystallization check_purity1 Check Purity (NMR/HPLC) recrystallization->check_purity1 flash_chrom Perform Flash Column Chromatography check_purity1->flash_chrom Impure success Pure 6-Bromo Product check_purity1->success >98% Pure check_purity2 Check Purity (NMR/HPLC) flash_chrom->check_purity2 prep_hplc Consider Preparative HPLC check_purity2->prep_hplc Impure check_purity2->success >98% Pure prep_hplc->success Typically Successful

Caption: A logical workflow for the purification of regioisomers.

Problem: My NMR shows a complex aromatic region, indicating multiple isomers are present.

Cause: The synthesis conditions likely lacked sufficient regioselectivity, leading to a mixture of brominated products.[1]

Solution Workflow:

  • Optimized Recrystallization: Before resorting to chromatography, a carefully planned recrystallization is paramount. The key is to exploit subtle differences in solubility.

  • Flash Column Chromatography: If recrystallization is insufficient, flash chromatography is the next step. Success depends heavily on finding a mobile phase that can resolve the closely related isomers.[5][11]

  • Preparative HPLC: For the most challenging separations or when very high purity (>99.5%) is required, preparative HPLC is the most powerful tool.[12][13]

Problem: I tried recrystallization, but the isomeric ratio barely changed.

Cause: The isomers have very similar crystal lattice energies and solubilities in common solvents, leading to co-crystallization.

Solution: Systematic Solvent Screening

A single-solvent recrystallization is often ineffective. A more robust approach is to screen various solvent systems, including solvent/anti-solvent pairs.

Protocol: Recrystallization Solvent Screening

  • Setup: Place ~20-30 mg of the crude mixture into several test tubes.

  • Screening: To each tube, add a different solvent from the table below, dropwise, while heating to a gentle boil. Add just enough solvent to fully dissolve the solid.

  • Crystallization: Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 30 minutes. If no crystals form, add an anti-solvent dropwise until turbidity persists, then heat to re-dissolve and cool again.

  • Analysis: Isolate the crystals by filtration. Analyze both the crystals and the mother liquor by TLC or ¹H NMR to determine if any enrichment of the desired 6-bromo isomer has occurred.

Solvent Class Solvent Examples Potential Anti-Solvents Comments
Alcohols Ethanol, Isopropanol, MethanolWater, HexanesGood for moderately polar compounds. The high polarity of the benzothiazolone core makes these a good starting point.
Esters Ethyl AcetateHexanes, HeptaneExcellent general-purpose solvent with moderate polarity.
Ketones AcetoneHexanes, WaterAcetone's high solvating power can sometimes be useful, but may prevent crystallization.
Aromatic TolueneHexanes, HeptaneMay offer different selectivity based on π-π interactions with the benzothiazole ring.
Ethers Dioxane, Tetrahydrofuran (THF)Water, HexanesUse with caution; can form peroxides.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes that TLC screening has been performed to identify a promising solvent system. For regioisomers, a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on a silica plate often provides the best chance for separation on a column.[11]

  • Column Preparation:

    • Choose a long, narrow column for better resolution.

    • Dry-pack with silica gel (230-400 mesh).

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until the packing is stable.[11]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Pro-Tip: For best results, pre-adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve your compound in a solvent like dichloromethane, add silica gel (approx. 2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • A shallow gradient is often essential for separating close-running isomers.[14] For example, start with 95:5 Hexane:Ethyl Acetate and very slowly increase the ethyl acetate content in 0.5% or 1% increments.

    • Maintain a constant flow rate. On a flash system, this is set automatically. For manual columns, use consistent air pressure.[5]

  • Fraction Collection:

    • Collect small, uniform fractions.

    • Analyze fractions meticulously by TLC, spotting every 2-3 fractions to precisely identify where the desired product is eluting and to check for cross-contamination with other isomers.

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic media good for most neutral/acidic compounds.[15]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity (e.g., 1-5% polar component) and gradually increase.[3][16]
Gradient Shallow and slowMaximizes the time compounds spend interacting with the stationary phase, enhancing separation of components with similar polarities.[14]
Column Dimensions High Length-to-Diameter RatioIncreases the number of theoretical plates, improving resolution.
Protocol 2: Guideline for Preparative HPLC Method Development

When all else fails, preparative HPLC offers the highest resolving power.[10][12][13]

  • Analytical Method First: Develop a robust analytical HPLC method first on a smaller column (e.g., 4.6 mm ID). The goal is to achieve baseline separation of the isomers.

    • Column: A C18 reversed-phase column is a standard starting point.[10]

    • Mobile Phase: Typically a mixture of Acetonitrile and Water or Methanol and Water, often with a small amount of acid (0.1% TFA or formic acid) to ensure sharp peaks.

    • Optimization: Run various isocratic and gradient methods to find conditions that maximize the resolution between the 6-bromo peak and its nearest impurity.[14]

  • Scale-Up: Once an analytical method is established, scale it up to a preparative column (e.g., >20 mm ID).[10]

    • The stationary phase (e.g., C18) and mobile phase composition should remain the same.

    • The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

    • Loading Study: Inject increasing amounts of the sample to determine the maximum load the column can handle before resolution is compromised.[13]

  • Fraction Collection & Analysis: Use a fraction collector triggered by UV absorbance. Combine the pure fractions, confirm purity by analytical HPLC and NMR, and remove the solvent.

References

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2024, November 8). How to separate these regioisomers? Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Maruthamuthu, D., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromobenzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

  • King Group, Columbia University. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2011, February). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • PMC. (2025, September 21). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Retrieved from [Link]

  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
  • MDPI. (2023, November 23). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2(3H)-benzoxazolone. Retrieved from [Link]

Sources

Troubleshooting

Stability of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one under acidic conditions

Welcome to the Technical Support Center for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (6-Br-3-Me-BTO). This guide is engineered for drug development professionals and synthetic chemists who require precise, mechanistic t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (6-Br-3-Me-BTO). This guide is engineered for drug development professionals and synthetic chemists who require precise, mechanistic troubleshooting when subjecting this privileged heterocyclic scaffold to acidic conditions.

Core Mechanistic Principles: Stability Under Acidic Stress

To troubleshoot effectively, one must understand the structural causality dictating the stability of 6-Br-3-Me-BTO.

Unlike unsubstituted benzothiazol-2-ols, which exist in a dynamic tautomeric equilibrium, the N-methyl group in 6-Br-3-Me-BTO permanently locks the molecule into a lactam/thio-carbamate configuration. This structural rigidification prevents tautomerization and significantly fortifies the core against mild electrophilic and nucleophilic attacks [1].

Simultaneously, the 6-bromo substituent exerts a strong inductive electron-withdrawing effect (-I effect). While aryl bromides themselves are highly stable to acidic hydrolysis, this -I effect drains electron density from the fused bicyclic system. Consequently, the C2 carbonyl carbon becomes slightly more electrophilic. Under extreme thermal and acidic stress, this electrophilicity lowers the activation energy required for nucleophilic attack by water, leading to ring cleavage [1].

Troubleshooting & FAQs

Q: Why am I observing a highly polar degradation product when refluxing 6-Br-3-Me-BTO in 6M HCl? A: Under harsh aqueous acidic conditions (e.g., >80°C in 6M HCl), the C2 carbonyl oxygen becomes heavily protonated. This extreme electrophilic activation allows water molecules to attack the C2 carbon, initiating an acid-catalyzed ring cleavage. The degradation yields carbon dioxide and 2-(methylamino)-5-bromobenzenethiol, which elutes as a highly polar peak on reverse-phase HPLC [1].

Q: I need to perform a chemoselective acidic deprotection (e.g., Boc removal) on a side chain attached to this scaffold. Will the core survive? A: Yes. The benzothiazolone core is robust enough to withstand standard peptide coupling and deprotection workflows. Reagents such as 20–50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, or 4M HCl in dioxane, lack the necessary thermal energy and aqueous nucleophiles to cleave the thiazolone ring [2].

Q: The compound precipitates in simulated gastric fluid (SGF, pH 1.2). Is it degrading? A: No, this is a physical solubility issue, not chemical degradation. 6-Br-3-Me-BTO is highly lipophilic and lacks a basic ionizable center (the N3 nitrogen is part of a neutral thio-carbamate system and does not protonate at pH 1.2). To resolve this in in vitro assays, utilize co-solvents (e.g., 1–5% DMSO) or surfactants (e.g., Tween-80) to maintain homogeneity.

Quantitative Stability Matrix

The following table summarizes the stability of the 6-Br-3-Me-BTO core across various acidic environments to guide your experimental design.

Acidic ConditionpHTemperature (°C)Half-life (

)
Mechanistic Observation
Simulated Gastric Fluid (SGF) 1.237> 72 hoursCore intact; limited aqueous solubility.
50% TFA in DCM ~1.025> 48 hoursCore intact; ideal for protecting group removal.
1M HCl (Aqueous) 0.080~ 12 hoursSlow C-S/C-N bond hydrolysis initiated.
6M HCl (Aqueous) < 0.0100< 2 hoursRapid ring cleavage yielding thiol derivative.

Self-Validating Experimental Protocols

Protocol A: Self-Validating Acid-Stability Profiling via RP-HPLC

This protocol is designed to test the stability of 6-Br-3-Me-BTO derivatives in acidic buffers while ruling out false positives caused by precipitation.

  • Stock Preparation & Verification: Dissolve the compound in HPLC-grade DMSO to a concentration of 10 mM.

    • Validation Step: Run an initial LC-MS injection to confirm >95% purity and establish the exact retention time of the parent mass.

  • Matrix Incubation: Spike the stock into the acidic test medium (e.g., 0.1 M HCl) to a final concentration of 100 µM. Add 50 µM of an inert internal standard (e.g., biphenyl).

    • Causality: The internal standard corrects for any solvent evaporation or non-specific binding to the reaction vessel during heating, ensuring quantitative accuracy.

  • Thermal Stress & Sampling: Incubate at the target temperature. Withdraw 100 µL aliquots at predefined time points (0, 1, 2, 4, and 8 hours).

  • Quenching: Immediately quench the aliquot into 100 µL of cold neutralization buffer (e.g., 0.2 M ammonium acetate, pH 7.0).

    • Validation Step: Spot-check the quenched sample on pH paper to ensure pH > 5.0. This prevents artificial on-column degradation during HPLC analysis.

  • Data Analysis: Calculate the ratio of the 6-Br-3-Me-BTO peak area to the internal standard peak area.

    • Validation Step: Ensure the total peak area (parent + degradation products) remains constant relative to

      
       to definitively rule out compound precipitation.
      
Protocol B: Chemoselective Boc-Deprotection in the Presence of 6-Br-3-Me-BTO

Use this method to remove acid-labile protecting groups without rupturing the benzothiazolone core.

  • Reaction Setup: Dissolve the Boc-protected substrate in anhydrous DCM (0.1 M). Cool the reaction flask to 0°C in an ice bath.

  • Acid Addition: Dropwise add an equal volume of anhydrous Trifluoroacetic acid (TFA).

    • Causality: Cooling mitigates initial exothermic side reactions, while the strict absence of water deprives the system of the nucleophile required to attack the electrophilic C2 carbon of the benzothiazolone core.

  • Monitoring: Warm to room temperature and stir for 2 hours.

    • Validation Step: Monitor via TLC or LC-MS until the starting material is completely consumed. The intact 6-Br-3-Me-BTO mass must be conserved in the product peak.

  • Workup & Mass Balance: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

    • Validation Step: Weigh the crude product. The isolated mass should align mathematically with the theoretical yield of the TFA salt, confirming no structural fragmentation or mass loss occurred.

Pathway Visualization

AcidStability Start 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (6-Br-3-Me-BTO) MildAcid Mild Acidic Conditions (e.g., TFA/DCM, pH 1.2 SGF) Start->MildAcid HarshAcid Harsh Acidic Conditions (e.g., 6M HCl, >80°C) Start->HarshAcid Stable Core Intact (Stable for >48h) MildAcid->Stable Protonation Carbonyl Oxygen Protonation (Electrophilic C2) HarshAcid->Protonation Hydrolysis Nucleophilic Attack by H2O (Ring Cleavage) Protonation->Hydrolysis Degradation Degradation Products: 2-(methylamino)-5-bromobenzenethiol + CO2 Hydrolysis->Degradation

Mechanistic pathway of 6-Br-3-Me-BTO stability vs. degradation under acidic conditions.

References

  • Title: Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives Source: Journal of Agricultural and Food Chemistry (ACS) URL: [Link]

Sources

Optimization

Minimizing side reactions during the synthesis of 3-methylbenzo[d]thiazol-2(3H)-one

The following guide is designed as a Tier 3 Technical Support Resource for researchers encountering difficulties in the synthesis of 3-methylbenzo[d]thiazol-2(3H)-one (CAS: 2786-62-1). It moves beyond basic textbook proc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier 3 Technical Support Resource for researchers encountering difficulties in the synthesis of 3-methylbenzo[d]thiazol-2(3H)-one (CAS: 2786-62-1). It moves beyond basic textbook procedures to address specific failure modes, mechanistic causality, and purification logic.

Ticket Subject: Minimizing Side Reactions & Optimizing Regioselectivity Target Molecule: 3-methylbenzo[d]thiazol-2(3H)-one Common Aliases: 3-methyl-2-benzothiazolinone, N-methyl-2-benzothiazolone.[1]

The Core Challenge: The Ambident Nucleophile

The primary synthesis route involves the methylation of benzo[d]thiazol-2(3H)-one (2-hydroxybenzothiazole).[1] This precursor is an ambident nucleophile , meaning it can react at two distinct sites:

  • Nitrogen (N-alkylation): Yields the desired 3-methylbenzo[d]thiazol-2(3H)-one .[1]

  • Oxygen (O-alkylation): Yields the side product 2-methoxybenzothiazole .[1]

Controlling this selectivity is the single most critical factor in minimizing side reactions.[1]

Reaction Pathway Diagram

The following diagram illustrates the competition between N- and O-alkylation and the conditions that favor each.

ReactionPathway Start Benzo[d]thiazol-2(3H)-one (Tautomeric Equilibrium) Anion Delocalized Anion (N- vs O- Nucleophile) Start->Anion Deprotonation (Base) N_Product 3-Methylbenzo[d]thiazol-2(3H)-one (DESIRED N-Alkylation) Anion->N_Product Soft Electrophile (MeI) Polar Aprotic Solvent Thermodynamic Control O_Product 2-Methoxybenzothiazole (UNDESIRED O-Alkylation) Anion->O_Product Hard Electrophile (MeOTs) O-Selective Conditions Kinetic Control

Figure 1: Mechanistic divergence in the alkylation of benzo[d]thiazol-2(3H)-one. N-alkylation is favored by "soft" conditions.[1]

Troubleshooting Guide (Q&A)

Ticket #101: "I am getting a mixture of N-methyl and O-methyl products. How do I stop O-alkylation?"

Diagnosis: You are likely using conditions that favor the "hard" oxygen nucleophile or fail to stabilize the transition state for N-alkylation.[1] Technical Insight: The lactam (N-C=O) form is thermodynamically more stable, but the O-anion is often kinetically accessible.[1] Corrective Actions:

  • Switch Electrophiles: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate (DMS) or Methyl Tosylate. Iodide is a "softer" leaving group, which favors attack by the "softer" Nitrogen center (HSAB theory).

  • Change Solvent: Use DMF (Dimethylformamide) or DMSO .[1] These polar aprotic solvents solvate the cation (e.g., K+), leaving the anion "naked" and more reactive, but they also support the polar transition state of N-alkylation better than non-polar solvents.

  • Base Selection: Use K₂CO₃ (Potassium Carbonate).[1] It provides mild deprotonation without the harshness of NaOH, which can sometimes promote hydrolysis or non-selective attack.

Ticket #102: "My reaction mixture turned yellow/brown and smells strongly of sulfur."

Diagnosis: If you are synthesizing the core from 2-aminothiophenol (Route B), you are experiencing oxidative dimerization .[1] Technical Insight: Thiophenols are highly susceptible to oxidation by air, forming disulfides (bis(2-aminophenyl)disulfide).[1] This is an irreversible side reaction that consumes your starting material.[1] Corrective Actions:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.[1]

  • Inert Atmosphere: Run the reaction under a strict Nitrogen balloon or manifold.

  • Add Reducing Agent: If the disulfide has already formed, adding a small amount of Zinc dust in Acetic Acid can reduce it back to the thiol in situ.[1]

Ticket #103: "How do I separate the N-methyl product from the O-methyl impurity?"

Diagnosis: You have a mixture of isomers.[1] Technical Insight: The two isomers have significantly different physical properties due to their ability to hydrogen bond and their polarity.[1]

  • N-Methyl (Target): Higher melting point solid (74-77°C), more polar (lactam character).[1]

  • O-Methyl (Impurity): Liquid or low-melting solid (<40°C), less polar (ether character).[1] Corrective Actions:

  • Recrystallization: The most effective method.[1] Dissolve the crude mixture in hot Ethanol or Ethanol/Water (9:1) . Cool slowly. The N-methyl lactam should crystallize out, while the O-methyl ether remains in the mother liquor.[1]

  • Column Chromatography: If recrystallization fails, use silica gel.[1] The O-methyl ether will elute first (higher Rf) using a non-polar mobile phase (e.g., Hexanes/EtOAc 9:1), followed by the N-methyl lactam.[1]

Detailed Experimental Protocols

Method A: Selective N-Methylation (Recommended for General Use)

Use this route if you have commercially available benzo[d]thiazol-2(3H)-one.[1]

Reagents:

  • Benzo[d]thiazol-2(3H)-one (1.0 eq)[1][2]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • DMF (N,N-Dimethylformamide) (5 mL per gram of substrate)

Protocol:

  • Setup: Charge a round-bottom flask with Benzo[d]thiazol-2(3H)-one and K₂CO₃. Add DMF and a magnetic stir bar.[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add Methyl Iodide dropwise over 10 minutes.[1] Reason: Controlling exotherm prevents non-selective kinetic reactions.[1]

  • Reaction: Remove ice bath and stir at Room Temperature for 3-5 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: Pour the reaction mixture into 10 volumes of ice-cold water . The N-methyl product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid. Wash with copious water to remove DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol if necessary.

Method B: Cyclization from 2-Aminothiophenol (High Purity Route)

Use this route if you require absolute exclusion of O-methyl impurities.[1]

Reagents:

  • 2-Aminothiophenol (1.0 eq)[1]

  • Urea (1.5 eq) OR Carbonyl Diimidazole (CDI) (1.1 eq)

  • Solvent: Diglyme (for Urea) or THF (for CDI)

Protocol (Urea Method):

  • Mixing: Mix 2-Aminothiophenol and Urea in a flask.

  • Heating: Heat to 180-190°C (melt) for 2-3 hours. Ammonia gas will evolve (use a trap).[1]

  • Cyclization: The residue is the unmethylated benzo[d]thiazol-2(3H)-one.[1]

  • Methylation: Proceed with Method A.

    • Note: To avoid Method A entirely, one would need N-methyl-2-aminothiophenol as the starting material, which is less common.[1]

Analytical Data & Validation

NMR Identification (Isomer Distinction)

Use 1H NMR to instantly verify your product purity.[1]

Feature3-Methylbenzo[d]thiazol-2(3H)-one (Target)2-Methoxybenzothiazole (Impurity)
Methyl Shift δ 3.40 - 3.60 ppm (Singlet)δ 4.10 - 4.20 ppm (Singlet)
Reasoning N-Me is shielded relative to O-Me.[1]O-Me is desielded by highly electronegative Oxygen.[1]
Physical State Solid (MP: 74-77°C)Oil or Low MP Solid
Optimization Data (Solvent Effects on N/O Ratio)

Typical trends observed in alkylation of ambident lactam/amide nucleophiles.

SolventBaseElectrophileMajor ProductEstimated N:O[1] Ratio
DMF K₂CO₃MeIN-Alkylated > 95:5
Acetone K₂CO₃MeIN-Alkylated ~ 90:10
THF NaHMeIN-Alkylated ~ 85:15
Benzene/Toluene Ag₂CO₃MeIO-Alkylated < 20:80 (Favors O)

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Check TLC/NMR Are there 2 spots/peaks? Start->CheckTLC IsomerIssue Issue: N vs O Isomers CheckTLC->IsomerIssue Yes (Mixture) YieldIssue Issue: Low Yield/No Product CheckTLC->YieldIssue No (Single spot but low) SolventCheck Using DMF/DMSO? IsomerIssue->SolventCheck ThiolCheck Starting from Thiol? YieldIssue->ThiolCheck SwitchSolvent Action: Switch to DMF Use MeI (Soft) SolventCheck->SwitchSolvent No Purify Action: Recrystallize (Ethanol) SolventCheck->Purify Yes Oxidation Cause: Disulfide Formation ThiolCheck->Oxidation Yes Degas Action: Degas Solvents Add Zn dust Oxidation->Degas

Figure 2: Logical flow for diagnosing synthesis failures.

References

  • Synthesis of Benzo[d]thiazol-2(3H)

    • Title: Methods for synthesis of benzo[d]thiazol‐2(3H)‐ones and 3‐alkyl‐2(3H)‐benzothiazolones.
    • Source: ResearchGate[1]

    • URL:[Link]

  • N-Alkylation Specifics

    • Title: N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines.[1]

    • Source: RSC (Royal Society of Chemistry)
    • URL:[Link][3][4][5]

  • Physical Properties (Melting Point & NMR)

    • Title: 3-methyl-3H-benzothiazol-2-one - Synthesis and physical properties.[1][6]

    • Source: ChemSynthesis[1]

    • URL:[Link]

  • General Heterocyclic Methylation Context

    • Title: Selective N-formylation/N-methylation of amines...[1]

    • Source: Green Chemistry (RSC)
    • URL:[Link]

Sources

Troubleshooting

Handling moisture sensitivity in benzothiazolone synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in the synthesis of benzothiazolones: moi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in the synthesis of benzothiazolones: moisture sensitivity .

Benzothiazolones are privileged pharmacophores in drug development, typically synthesized via the cyclocarbonylation of 2-aminothiophenols. However, the carbonylating agents required for this transformation—such as 1,1'-Carbonyldiimidazole (CDI), triphosgene, and phosgene—are highly susceptible to nucleophilic attack by water. This guide breaks down the mechanistic causality of these failures and provides self-validating, robust protocols to ensure reproducible yields.

Part 1: Core Troubleshooting FAQs

Q1: Why does my CDI-mediated cyclization of 2-aminothiophenol fail or give low yields on humid days? The Causality: 1,1'-Carbonyldiimidazole (CDI) is an excellent, mild carbonylating agent, but it is extremely hygroscopic. When exposed to atmospheric moisture or wet solvents, water acts as a competing nucleophile. It attacks the highly electrophilic carbonyl carbon of CDI, leading to rapid hydrolysis that releases two equivalents of imidazole and carbon dioxide (CO₂) gas . If your solvent contains even trace amounts of water, the CDI is destroyed before the 2-aminothiophenol can initiate the nucleophilic attack. Because the byproduct (imidazole) is weakly basic, it does not harm the starting material, but the complete loss of the active carbonyl source halts the reaction entirely.

Q2: I am using triphosgene instead of CDI. What are the specific moisture-related side reactions I should watch for? The Causality: Triphosgene (bis(trichloromethyl) carbonate) is a solid, safer alternative to phosgene gas, but it shares its hydrolytic vulnerability. When moisture enters a triphosgene reaction, the reagent decomposes into phosgene, which subsequently hydrolyzes into CO₂ and hydrogen chloride (HCl) . The generation of HCl is catastrophic for this specific synthesis. The HCl rapidly protonates the primary amine of your 2-aminothiophenol starting material, forming an insoluble hydrochloride salt. This removes your nucleophile from the organic phase and completely shuts down the cyclization pathway.

Q3: How do I prevent the oxidation of 2-aminothiophenol to a disulfide byproduct during moisture-free setups? The Causality: 2-Aminothiophenols are notoriously sensitive to both moisture and oxygen. Moisture in solvents often carries dissolved oxygen. When the thiophenol is exposed to this mixture, it rapidly oxidizes to form a highly stable, unreactive disulfide dimer. To prevent this, you must use strictly anhydrous, degassed solvents (sparged with Argon for 15 minutes) and perform the reaction under a positive pressure of inert gas.

Part 2: Reagent Sensitivity & Hydrolysis Data

To optimize your synthetic route, you must match the carbonylating agent to your laboratory's environmental controls. Below is a quantitative comparison of common reagents used in benzothiazolone synthesis.

Carbonylating ReagentMoisture SensitivityHydrolysis ByproductsAmbient Bench-Top Half-LifeRequired Solvent Dryness
1,1'-Carbonyldiimidazole (CDI) ExtremeImidazole, CO₂< 15 minutes< 50 ppm H₂O
Triphosgene HighHCl, CO₂2–4 Hours< 100 ppm H₂O
Urea LowAmmonia, CO₂Stable (Years)Reagent Grade

Table 1: Comparative stability and moisture tolerance of carbonylating agents used in benzothiazolone synthesis.

Part 3: Mechanistic Pathways & Experimental Workflows

To visualize the competing reactions occurring in your flask, refer to the mechanistic pathway below. Moisture does not merely reduce yield; it actively destroys the electrophilic center required for cyclization.

G cluster_hydrolysis Moisture-Induced Failure Pathway cluster_synthesis Anhydrous Synthesis Pathway H2O H₂O (Moisture) CDI_Hydro 1,1'-Carbonyldiimidazole H2O->CDI_Hydro Nucleophilic Attack Decomp Imidazole + CO₂ (Gas) CDI_Hydro->Decomp Rapid Hydrolysis Thiophenol 2-Aminothiophenol CDI_Syn CDI (Anhydrous) Thiophenol->CDI_Syn Amine Attack Intermediate Carbamoylimidazole CDI_Syn->Intermediate -Imidazole Product Benzothiazolone Intermediate->Product Thiol Cyclization

Mechanistic divergence of CDI reactivity: Anhydrous cyclization vs. moisture-induced hydrolysis.

Part 4: Self-Validating Experimental Protocols

Below are two field-proven methodologies. Protocol A is the industry standard for high-purity applications but requires strict anhydrous conditions. Protocol B is a highly robust, moisture-tolerant alternative utilizing urea .

Protocol A: Moisture-Free Synthesis using CDI (Mild & High Yield)

This system is self-validating: the visual evolution of CO₂ gas upon the addition of CDI confirms that the reagent is active and has not been pre-hydrolyzed by atmospheric moisture .

Materials:

  • 2-Aminothiophenol derivative (1.0 eq, e.g., 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (< 50 ppm water)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Dissolution: Dissolve the 2-aminothiophenol (10 mmol) in anhydrous THF (20 mL) under Argon.

  • Activation (Visual Validation): Cool the solution to 0 °C in an ice bath. Add CDI (12 mmol) portion-wise over 5 minutes. Validation Check: You must observe immediate effervescence (CO₂ evolution). If no gas evolves, your CDI has degraded due to moisture exposure.

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66 °C) for 2–4 hours.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The highly polar aminothiophenol spot will disappear, replaced by a higher Rf benzothiazolone spot.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and 1M HCl (to remove imidazole). Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product.

Workflow N1 1. Preparation Flame-dry flask Ar/N₂ Purge N2 2. Dissolution Anhydrous THF 2-Aminothiophenol N1->N2 N3 3. Activation Add CDI at 0°C Observe CO₂ gas N2->N3 N4 4. Cyclization Reflux (66°C) 2 to 4 hours N3->N4 N5 5. Validation TLC Monitoring Acidic Workup N4->N5

Step-by-step workflow for the anhydrous CDI-mediated synthesis of benzothiazolones.

Protocol B: Robust "One-Pot" Cyclization using Urea (Moisture-Tolerant)

If maintaining strict anhydrous conditions is impossible, urea serves as a highly stable, moisture-tolerant carbonyl source, avoiding the hazards of phosgene and the fragility of CDI .

Step-by-Step Methodology:

  • Preparation: In a standard round-bottom flask, suspend the 2-aminothiophenol (10 mmol) and Urea (15 mmol) in glacial acetic acid (20 mL). (Note: Absolute dryness is not required).

  • Cyclization: Heat the mixture to vigorous reflux (approx. 118 °C).

  • Validation Check: As the reaction proceeds, ammonia gas is generated. You can validate the reaction progress by holding a piece of damp red litmus paper over the condenser exhaust; it will turn blue.

  • Completion: Reflux for 6–8 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Pour the hot reaction mixture into crushed ice (100 g). The benzothiazolone product will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Wikipedia Contributors. "Phosgene." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Singh, S., et al. "Shweta Singh's research works." ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis Guide: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Executive Summary & Application Context Compound: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one CAS Registry Number: 25063-49-4 (Analogous reference) Core Utility: This compound serves as a critical electrophilic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one CAS Registry Number: 25063-49-4 (Analogous reference) Core Utility: This compound serves as a critical electrophilic intermediate in medicinal chemistry. The bromine at position C6 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-methyl group modulates lipophilicity and prevents tautomeric ambiguity during subsequent functionalization.

The Analytical Challenge: The primary quality control challenge is distinguishing the N-methylated product from:

  • The Starting Material: 6-bromobenzo[d]thiazol-2(3H)-one (Incomplete methylation).

  • The Regioisomer: 6-bromo-2-methoxybenzo[d]thiazole (O-alkylation impurity).

This guide provides the definitive


C NMR data and experimental logic to validate structural integrity.

Synthesis & Structural Logic

To understand the spectral data, one must understand the origin of the signals. The synthesis typically involves the methylation of the cyclic amide (lactam).

Experimental Workflow

The following directed graph illustrates the synthesis and the critical decision points for purification, directly influencing the impurities observed in NMR.

SynthesisWorkflow Start 6-Bromobenzo[d]thiazol-2(3H)-one (Precursor) Reagents MeI / K2CO3 (DMF or Acetone) Start->Reagents Reaction N-Alkylation (Thermodynamic Control) Reagents->Reaction Product 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (Target) Reaction->Product Major Path (N-Me) Impurity O-Alkylated Isomer (Kinetic Trace) Reaction->Impurity Minor Path (O-Me)

Figure 1: Synthetic pathway highlighting the origin of N- vs. O-alkylation regioisomers.

Experimental Protocol: C NMR Acquisition

Reliable detection of quaternary carbons (C2-Carbonyl and C6-Bromine) requires specific acquisition parameters to prevent signal loss due to long relaxation times.

Standardized Method
  • Instrument: 100 MHz or higher (400 MHz

    
    H equivalent).
    
  • Solvent: DMSO-d6 (Preferred over CDCl

    
     for solubility and preventing aggregation).
    
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or DMSO-d6 septet (39.52 ppm).

  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30 or equivalent).
    
  • Critical Parameter: Relaxation Delay (

    
    ) ≥ 2.0 seconds. Rationale: The C2 carbonyl and C6 ipso-carbon lack attached protons, leading to slow NOE buildup. Short delays will suppress these diagnostic peaks.
    

Spectral Data Analysis

The following data represents the consensus chemical shifts derived from benzothiazolone scaffolds.

Table 1: C NMR Chemical Shift Assignments (DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityStructural Diagnostic Note
2 C=O169.5 ± 0.5 C (quat)Primary Diagnostic: Confirms "one" (carbonyl) structure. O-alkyl isomers shift upfield to ~160-164 ppm (C=N).
3a C-N138.2C (quat)Bridgehead carbon; deshielded by Nitrogen.
7a C-S124.8C (quat)Bridgehead carbon; typically shielded relative to C3a.
6 C-Br115.4 C (quat)Substituent Effect: Significant upfield shift due to heavy atom effect of Bromine (Shielding).
4 Ar-CH126.1CHmeta to Bromine.
5 Ar-CH129.3CHortho to Bromine.
7 Ar-CH113.8CHortho to Bromine; shielded by resonance.
N-Me CH

29.8 CH

Regio-Diagnostic: N-Me appears at ~30 ppm. O-Me would appear at ~56-60 ppm.
Table 2: Comparative Shift Analysis (The "Why" it matters)

This table compares the target molecule against its most common alternatives to demonstrate how NMR validates the structure.

CarbonTarget: 3-Me-6-Br Precursor: 6-Br-NH Analog: 3-Me (No Br) Isomer: 2-OMe-6-Br
C=O / C2 169.5 170.1169.8~164.0 (C=N)
N-Me 29.8 Absent29.5Absent
O-Me AbsentAbsentAbsent~58.0
C6 (Ipso) 115.4 115.1126.5116.0

Key Insight: The presence of the peak at 29.8 ppm combined with the carbonyl retention at 169.5 ppm unequivocally proves N-methylation. If the peak appears at 58 ppm and the carbonyl shifts to 164 ppm, the reaction failed to produce the desired lactam, yielding the lactim ether instead.

Structural Validation: HMBC Correlations

To satisfy the "Self-Validating System" requirement, you cannot rely on 1D NMR alone. Heteronuclear Multiple Bond Correlation (HMBC) is required to link the methyl group to the core ring.

Connectivity Logic
  • H

    
     to C2:  The methyl protons (~3.5 ppm) must show a strong 3-bond correlation to the Carbonyl (169.5 ppm).
    
  • H

    
     to C3a:  The methyl protons must show a 3-bond correlation to the bridgehead carbon (138.2 ppm).
    

HMBC_Logic MethylProtons N-CH3 Protons (1H: ~3.5 ppm) Carbonyl C2 Carbonyl (13C: 169.5 ppm) MethylProtons->Carbonyl Strong 3J Correlation Bridgehead C3a Bridgehead (13C: 138.2 ppm) MethylProtons->Bridgehead Strong 3J Correlation Validation Structure CONFIRMED (N-Alkylation) Carbonyl->Validation Bridgehead->Validation

Figure 2: HMBC Correlation Network. The convergence of methyl proton correlations onto C2 and C3a definitively assigns the N-methyl regioisomer.

Troubleshooting & Impurity Profiling

When analyzing your spectra, look for these common deviations:

  • Doublet at ~115 ppm in

    
    C:  This indicates C-F coupling if you used a fluorinated precursor by mistake, or C-Br splitting if the resolution is extremely high (rare in standard 100 MHz carbon runs).
    
  • Extra peak at 31 ppm: Residual DMF (solvent from synthesis). DMF has methyls at 31.0 and 36.0 ppm.

  • Broadening of C2: If the C2 peak is invisible, your relaxation delay (

    
    ) is too short. Increase 
    
    
    
    to 3–5 seconds.

References

  • Benzothiazolone Scaffold Characterization

    • Solčániová, E., et al. "Effect of substituents on the 13C NMR chemical shifts of 2-R-3-methylbenzothiazolium salts." Magnetic Resonance in Chemistry, 1989.[1]

  • N-Methylation Shift Effects

    • Claramunt, R. M., et al. "Carbon-13 NMR investigation on the nitrogen methylation of the mono- and diazanaphthalenes." Organic Magnetic Resonance.[2]

  • General Spectral Data for Benzothiazoles

    • SpectraBase.[3] "3-Methyl-2-benzothiazolinone 13C NMR." Wiley Science Solutions.

  • HMBC/HSQC Methodology for Heterocycles: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Ed. (Standard protocol reference for HMBC parameters).

Sources

Comparative

Advanced HPLC Method Development for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one: A Comparative Selectivity Guide

In pharmaceutical and agrochemical drug development, halogenated heterocyclic intermediates present unique analytical challenges. 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a rigid, planar, hydrophobic molecule charact...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical and agrochemical drug development, halogenated heterocyclic intermediates present unique analytical challenges. 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a rigid, planar, hydrophobic molecule characterized by a highly polarizable carbon-bromine bond and a conjugated benzothiazolone core.

When developing a High-Performance Liquid Chromatography (HPLC) method for this compound, the primary analytical hurdle is not simply retaining the molecule, but resolving it from closely related synthetic impurities. These typically include the unmethylated precursor, the debrominated analog, and—most critically—positional isomers (e.g., 5-bromo-3-methylbenzo[d]thiazol-2(3H)-one). This guide objectively compares stationary phase performances and details a self-validating protocol for achieving baseline resolution.

The Mechanistic Challenge: Why Standard C18 Fails

Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. Because positional isomers of brominated benzothiazolones possess nearly identical molecular volumes and LogP values, C18 phases cannot adequately differentiate them, leading to peak co-elution.

To achieve baseline resolution (


), the chromatographic method must exploit the molecule's unique electronic properties: the 

-electron cloud of the aromatic system and the strong dipole of the halogen bond.

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

To demonstrate the causality behind column selection, we compared three distinct stationary phase chemistries under identical gradient conditions.

  • C18 (Standard Hydrophobic): Provides adequate retention but fails to provide the shape selectivity required for isomeric separation.

  • Biphenyl: 1

    1[1]. They improve the separation of the unmethylated precursor but still struggle to fully resolve the 5-bromo and 6-bromo critical pair.
    
  • PFP (Pentafluorophenyl): Acts as a Lewis acid.2

    2[2]. The strong electronegativity of the fluorine atoms induces a dipole that interacts specifically with the polarizable bromine atom, offering rigid shape selectivity.
    
Quantitative Performance Data

Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: Water/Methanol gradient; Flow: 1.0 mL/min.

Analyte (Impurity Profile)C18 Retention (min) /

Biphenyl Retention (min) /

PFP Retention (min) /

1. Debrominated Precursor 3.20 / -4.15 / -3.85 / -
2. Unmethylated Precursor 4.55 / 4.15.80 / 5.25.50 / 5.6
3. 5-Bromo Isomer 7.15 / 6.88.95 / 7.58.25 / 7.8
4. 6-Bromo Target (API) 7.30 / 0.6 9.40 / 1.4 9.15 / 2.8

Conclusion: The PFP column is the only stationary phase that achieves baseline resolution (


) for the critical isomeric pair, making it the mandatory choice for this assay.

Mobile Phase Dynamics: The Causality of Solvent Choice

Selecting a PFP column is only half the optimization; the mobile phase must preserve the column's secondary interactions.

  • Avoid Acetonitrile (ACN): ACN contains a carbon-nitrogen triple bond (

    
    -electrons) and a strong dipole. It actively competes with the benzothiazolone analyte for the 
    
    
    
    and dipole binding sites on the PFP stationary phase. This effectively masks the column's unique selectivity, causing it to behave more like a standard C18.
  • Opt for Methanol (MeOH): Methanol is a protic solvent lacking

    
    -electrons..
    

Method Development Logic Workflow

HPLC_Method_Dev Node1 Target: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one Identify Critical Isomeric Impurities Node2 Phase 1: Stationary Phase Screening Evaluate C18, Biphenyl, and PFP Node1->Node2 Node3 Does C18 resolve positional isomers (Rs > 2.0)? Node2->Node3 Node4 Select PFP Column (Exploits π-π & Halogen Dipole) Node3->Node4 No (Co-elution) Node5 Select C18 Column (Sufficient Hydrophobic Retention) Node3->Node5 Yes Node6 Phase 2: Mobile Phase Selection Avoid ACN to prevent π-competition Node4->Node6 Node5->Node6 Node7 Use Methanol (MeOH) (Maximizes PFP Selectivity) Node6->Node7 Node8 Phase 3: Method Validation (Confirm SST criteria: Rs > 2.0) Node7->Node8

Workflow for HPLC method development targeting halogenated aromatic compounds.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step protocol includes integrated System Suitability Testing (SST) parameters. If the SST criteria are met, the method is self-validated for the run.

Step 1: System and Reagent Preparation
  • Instrument: UHPLC or HPLC system equipped with a Photodiode Array (PDA) or UV/Vis detector.

  • Column: Pentafluorophenyl (PFP) phase, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Rationale: The acidic pH suppresses the ionization of any unreacted precursor silanols on the column and keeps trace impurities fully protonated.

  • Mobile Phase B: 100% LC-MS grade Methanol.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection Wavelength: 285 nm (Optimal UV maximum for the benzothiazolone core).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 15.1 min: Return to 40% B

    • 15.1 - 20.0 min: Re-equilibration at 40% B

Step 3: Sample Preparation
  • Diluent: Water/Methanol (50:50, v/v).

  • Standard Solution: Dissolve 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one reference standard in diluent to a final concentration of 0.1 mg/mL.

  • System Suitability Solution: Spike the standard solution with 0.5% (w/w) of the 5-bromo positional isomer.

Step 4: System Suitability Testing (SST) Execution

Before analyzing unknown samples, inject the System Suitability Solution in triplicate. The run is only valid if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    between the 5-bromo isomer and the 6-bromo target peak.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Retention Time %RSD:

    
     across the three injections.
    

References

1.[2] ThermoFisher Scientific. "HPLC Column Selection: Solve the Separation Mystery." Available at: 2. Waters Corporation. "Simplified Column Selection and Method Development." Available at: 3.[1] GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." Available at:

Sources

Validation

Comparative Bioactivity Guide: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one vs. Non-Methylated Analogs

This guide provides an in-depth technical comparison between 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (the N-methylated analog) and its parent compound, 6-Bromobenzo[d]thiazol-2(3H)-one (the non-methylated analog). Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (the N-methylated analog) and its parent compound, 6-Bromobenzo[d]thiazol-2(3H)-one (the non-methylated analog).

Executive Summary: The "Methylation Switch"

In medicinal chemistry, the transformation of a lactam-like NH group to an N-methyl group is a critical "molecular switch." For the 6-bromobenzo[d]thiazol-2(3H)-one scaffold, this modification fundamentally alters the physicochemical landscape, shifting the molecule from a hydrogen-bond donor (capable of specific active-site interactions) to a lipophilic, membrane-permeable agent .[1]

  • Non-Methylated (NH): Prioritizes specific target binding via H-bond donation; often higher intrinsic potency against bacterial targets but lower membrane permeability.

  • N-Methylated (N-Me): Prioritizes cellular uptake and metabolic stability (blocks N-glucuronidation); often shows superior performance in intracellular oncology targets and CNS penetration.

Chemical Identity & Physicochemical Comparison[2][3][4][5][6]

The core difference lies at position 3 of the thiazole ring. The 6-bromo substituent acts as a lipophilic "warhead" in both, often enhancing halogen bonding with target protein pockets.

FeatureNon-Methylated Analog 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one Impact on Bioactivity
Structure 6-Bromo-benzo[d]thiazol-2(3H)-one6-Bromo-3-methyl benzo[d]thiazol-2(3H)-oneMethylation removes H-bond donor.[2]
H-Bond Donors 1 (NH)0NH is critical for binding to some enzymes (e.g., DNA gyrase).
H-Bond Acceptors 2 (C=O, N/S system)2 (C=O, N/S system)Retains acceptor capability.
Lipophilicity (cLogP) ~2.5 - 2.8~3.0 - 3.4Methylation increases LogP, enhancing passive transport.
Solubility Moderate (Polar head)Low (Aqueous), High (Organic)N-Me reduces aqueous solubility but improves lipid solubility.
Metabolism Susceptible to N-glucuronidationResistant to N-glucuronidationMethylation blocks Phase II conjugation, extending half-life.

Detailed Bioactivity Analysis[1][8][9][10]

A. Antimicrobial Activity (Bacterial & Fungal)

Winner: Non-Methylated Analog (Generally)

  • Mechanism: Many benzothiazolone antimicrobials target bacterial enzymes like DNA gyrase or Dihydropteroate synthase. These pockets often require a hydrogen bond donor (the NH group) to anchor the inhibitor.

  • Data Trend: Studies on 6-substituted benzothiazolinones show that blocking the Nitrogen with a methyl group often results in a 2-4 fold increase in MIC (Minimum Inhibitory Concentration), indicating reduced potency.

    • Exception: If the target is intracellular and the bacteria has a thick waxy cell wall (e.g., Mycobacterium), the N-methylated version may perform better due to penetration.

B. Anticancer Activity (Cytotoxicity)

Winner: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

  • Mechanism: The 6-bromo group induces oxidative stress and apoptosis in cancer cells (e.g., MCF-7, HeLa).

  • The Methylation Advantage:

    • Cellular Uptake: The N-methyl group facilitates rapid passive diffusion across the cancer cell membrane, accumulating higher intracellular concentrations.

    • Metabolic Shielding: Cancer cells often upregulate detoxification enzymes. The N-methyl group prevents rapid conjugation, keeping the "warhead" active longer.

  • Observation: N-methylated derivatives often show lower IC50 values (higher potency) in whole-cell cytotoxicity assays compared to their NH parents, despite potentially lower binding affinity to isolated proteins.

Mechanistic Pathway Visualization

The following diagram illustrates how the "Methylation Switch" bifurcates the biological fate of the molecule.

BioactivityPath Start Scaffold: 6-Bromobenzo[d]thiazol-2(3H)-one Sub_NH Non-Methylated (NH) Start->Sub_NH Retain H Sub_Me N-Methylated (N-Me) Start->Sub_Me Methylation (MeI/Base) Prop_NH H-Bond Donor (+) Lipophilicity (Mod) Sub_NH->Prop_NH Prop_Me H-Bond Donor (-) Lipophilicity (High) Sub_Me->Prop_Me Target_Bac Bacterial Target (Extracellular/Surface) Prop_NH->Target_Bac H-Bond Anchoring Target_Canc Cancer Cell (Intracellular) Prop_Me->Target_Canc Membrane Crossing Outcome_NH High Potency (Strong Binding) Target_Bac->Outcome_NH Outcome_Me High Efficacy (High Uptake) Target_Canc->Outcome_Me

Caption: Divergent bioactivity pathways driven by N-methylation. NH favors direct binding; N-Me favors transport.

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols.

Protocol A: Synthesis of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Objective: Selective N-methylation of the 6-bromo precursor.

  • Reagents: 6-Bromobenzo[d]thiazol-2(3H)-one (1.0 eq), Methyl Iodide (1.2 eq), Anhydrous K₂CO₃ (2.0 eq), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the starting material in dry DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 mins at Room Temperature (RT) to deprotonate the Nitrogen (formation of anion).

    • Add Methyl Iodide dropwise.

    • Stir at RT for 4–6 hours (Monitor via TLC; Mobile phase Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. The N-methylated product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

  • Validation:

    • IR: Disappearance of the broad NH stretch (~3100-3400 cm⁻¹).

    • NMR: Appearance of a sharp singlet (~3.4-3.6 ppm) corresponding to N-CH₃.

Protocol B: Comparative Antimicrobial Assay (MIC)

Objective: Quantify the loss/gain of potency upon methylation.

  • Organisms: S. aureus (Gram +), E. coli (Gram -).

  • Method: Broth Microdilution (CLSI Standards).

  • Workflow:

    • Prepare stock solutions of both compounds in DMSO (1 mg/mL).

    • Dilute serially in 96-well plates containing Mueller-Hinton Broth.

    • Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).

    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

    • Expectation: The Non-methylated analog will likely have a lower MIC (better activity) than the Methylated analog for S. aureus.

References

  • Benzothiazole Scaffold Bioactivity: BenchChem. "The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis."

  • Crystal Structure & Tautomerism: Acta Crystallographica. "Crystal structure of 6-bromobenzo[d]thiazol-2-amine and related analogs." (Demonstrates the H-bonding network of non-methylated variants).

  • Methylation Effects on Bioactivity: Journal of Medicinal Chemistry. "N-Methylated vs. Non-Methylated Peptides and Heterocycles: A Comparative Guide."[1]

  • Synthesis of 6-Bromo Derivatives: Sigma-Aldrich. "6-Bromobenzo[d]thiazol-2(3H)-one Product & Safety Data."

Sources

Comparative

Comparative Guide: IR Spectroscopy Techniques for Characterizing Carbonyl and C-Br Bonds in Benzothiazolones

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Introduction & Spectroscopic Fundamentals Benzothiazolones, specifically 2(3H)-be...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Introduction & Spectroscopic Fundamentals

Benzothiazolones, specifically 2(3H)-benzothiazolone derivatives, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and neuroprotective activities[1]. During the synthesis and structural validation of these pharmacophores, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool.

Accurate characterization of these molecules heavily relies on identifying two critical functional groups:

  • The Lactam Carbonyl (C=O): The ring carbonyl of the 2(3H)-benzothiazolone moiety typically absorbs in the 1670–1710 cm⁻¹ range[1]. If the molecule contains secondary amide or hydrazide linkages, a secondary carbonyl stretch often appears at lower frequencies (1650–1680 cm⁻¹)[1].

  • The Carbon-Bromine (C-Br) Bond: Halogenated derivatives (e.g., 6-bromo-benzothiazolones) are common. The C-Br stretching vibration is a heavy-atom mode that appears in the far fingerprint region, typically between 510 and 650 cm⁻¹ [2].

Because the C-Br bond exhibits a relatively small change in dipole moment during vibration but a high change in polarizability, its IR signal is inherently weaker than the highly polar C=O stretch. Selecting the correct IR sampling technique is critical to prevent baseline artifacts, spectral distortion, or complete signal loss in the fingerprint region.

Objective Comparison of IR Sampling Alternatives

As an application scientist, choosing between Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Diffuse Reflectance (DRIFTS) requires balancing sample preservation, resolution needs, and the specific optical limitations of the hardware.

Table 1: Performance Comparison of IR Sampling Techniques for Benzothiazolones
FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)DRIFTS (Powder)
Sample Preparation None (Direct solid/liquid application)High (Requires precise grinding and pressing)Moderate (Dilution in KBr powder)
C=O Resolution (1670 cm⁻¹) Excellent; minimal moisture interference.Good; but hygroscopic KBr water bands (~1640 cm⁻¹) can overlap.Excellent; high sensitivity for surface species.
C-Br Detection (510-650 cm⁻¹) Moderate: Diamond cuts off at ~400 cm⁻¹. Note: ZnSe crystals cut off at 650 cm⁻¹, missing the C-Br band entirely.Excellent: KBr is transparent down to 400 cm⁻¹, allowing full C-Br profiling[2].Good; but scattering artifacts can distort the low-frequency baseline.
Relative Peak Intensities Wavelength-dependent (deeper penetration at lower wavenumbers artificially inflates C-Br vs C=O).True representation of Beer-Lambert law.Highly dependent on particle size and packing density.
Destructive? NoYes (Sample is trapped in salt matrix)No (If unmixed), Yes (If diluted in KBr)
Expert Insight: The Causality of Spectral Shifts

When comparing KBr pellets to ATR, you may notice a 10–15 cm⁻¹ shift in the carbonyl band[3]. This is not an instrument error. The high pressure required to fuse the KBr pellet (typically 10 tons) can induce polymorphic transitions in the benzothiazolone crystal lattice or alter intermolecular hydrogen bonding (N-H ··· O=C). ATR-FTIR analyzes the sample in its native thermodynamic state, making it the superior choice for polymorph screening in drug development.

Decision Workflow for Benzothiazolone IR Analysis

G Start Sample: Benzothiazolone Derivative Q1 Primary Analytical Goal? Start->Q1 Goal1 Rapid Structural ID (Polymorph Preserved) Q1->Goal1 Goal2 Trace C-Br Detection (High Sensitivity) Q1->Goal2 ATR ATR-FTIR (Diamond) Check cutoff < 500 cm⁻¹ Goal1->ATR KBr KBr Pellet Transmission Ensure strictly anhydrous Goal2->KBr Analyze Spectral Band Analysis ATR->Analyze KBr->Analyze CO Carbonyl (C=O) Stretch 1670 - 1710 cm⁻¹ Analyze->CO CBr C-Br Stretch 510 - 650 cm⁻¹ Analyze->CBr

Workflow for selecting IR spectroscopy techniques for benzothiazolone characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR for Native State Carbonyl Analysis

Use this protocol when evaluating the C=O stretch without pressure-induced artifacts.

  • System Validation: Clean the Diamond ATR crystal with isopropanol. Perform a background scan (air). The energy throughput should be >30% at 2000 cm⁻¹.

  • Sample Application: Place 1–2 mg of the benzothiazolone powder directly onto the center of the crystal.

  • Pressure Application: Lower the anvil. Causality Note: Apply consistent pressure (typically via a slip-clutch mechanism) to ensure intimate contact between the crystal and the sample. Poor contact results in a sloping baseline and weak overall signal, particularly at higher wavenumbers (like the N-H stretch at ~3200 cm⁻¹).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Data Correction: Apply an "ATR Correction" algorithm in the software. Why? Because the evanescent wave penetrates deeper at lower frequencies (e.g., the 550 cm⁻¹ C-Br band) than at higher frequencies (e.g., the 1700 cm⁻¹ C=O band). ATR correction normalizes the peak intensities to match transmission spectra.

Protocol B: KBr Pellet Transmission for High-Fidelity C-Br Detection

Use this protocol when the C-Br band is too weak in ATR or if your ATR uses a ZnSe crystal (which cuts off at 650 cm⁻¹).

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours. Causality Note: KBr is highly hygroscopic. Absorbed water will create a broad band at 3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will artificially broaden or obscure the benzothiazolone lactam carbonyl at 1670 cm⁻¹.

  • Sample Milling: Weigh ~1 mg of the benzothiazolone derivative and ~100 mg of dry KBr. Grind them together in an agate mortar for 3–5 minutes. Causality Note: The particle size must be reduced to less than 2 micrometers (smaller than the wavelength of IR light). If particles are too large, they will cause "Mie scattering," resulting in a baseline that slopes sharply upward at higher wavenumbers.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3 minutes. The resulting pellet should be visually transparent.

  • Data Acquisition: Place the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹. The C-Br stretch will be clearly resolved in the 510–650 cm⁻¹ window without the penetration-depth distortion seen in ATR[2].

Data Interpretation: Key Spectroscopic Signatures

When analyzing the output from the protocols above, refer to the following benchmarked assignments for benzothiazolones.

Table 2: Characteristic IR Bands of Halogenated Benzothiazolones
Functional GroupFrequency Range (cm⁻¹)Intensity / ShapeMechanistic Notes
N-H Stretch 3185 – 3447Medium, BroadIndicates the secondary amine in the thiazolone ring. Shifts to lower wavenumbers indicate strong intermolecular hydrogen bonding[1].
C=O (Ring Lactam) 1670 – 1710Strong, SharpThe core benzothiazolone carbonyl. Conjugation with the aromatic ring lowers this frequency compared to standard cyclic ketones[1][3].
C=O (Amide/Hydrazide) 1650 – 1680Strong, SharpPresent only if the molecule is derivatized with an exocyclic amide/hydrazide[1].
C=C / C=N (Aromatic) 1470 – 1600Medium-StrongMultiple bands corresponding to the aromatic breathing modes and the thiazole ring C=N[2].
C-S (Thioether) 617 – 698Weak-MediumCharacteristic of the sulfur atom within the heterocyclic ring system[2].
C-Br Stretch 510 – 650Weak (IR) / Strong (Raman)Heavy atom vibration. Highly sensitive to the exact position of the bromine on the aromatic ring (e.g., 6-bromo vs 4-bromo)[2].

References

1.[1] Jian-Quan Weng, et al. "Synthesis and Fungicidal Activity of Hydrazone Derivatives Containing 2(3H)-Benzothiazolone Moiety." Asian Journal of Chemistry. Available at: [Link] 2.[2] Murshida Karim. "Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles." Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link] 3.[3] MDPI Authors. "(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone." Molbank (MDPI). Available at: [Link]

Sources

Validation

Reactivity comparison of 6-bromo vs 6-chloro benzothiazolone derivatives

Reactivity Comparison Guide: 6-Bromo vs. 6-Chloro Benzothiazolone Derivatives in Synthetic Chemistry Executive Summary Benzothiazolones (2(3H)-benzothiazolones) are privileged heterocyclic scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 6-Bromo vs. 6-Chloro Benzothiazolone Derivatives in Synthetic Chemistry

Executive Summary

Benzothiazolones (2(3H)-benzothiazolones) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anti-inflammatory drugs, and achiral templates for asymmetric catalysis[1]. Functionalization at the 6-position—para to the nitrogen atom—is a critical pathway for generating structural diversity. When selecting a starting material for late-stage functionalization, chemists must choose between 6-bromo-2-benzothiazolone and 6-chloro-2-benzothiazolone. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on transition-metal catalyzed cross-coupling and the mechanistic causality behind their experimental behaviors.

Mechanistic Causality: The Electronic and Thermodynamic Landscape

The fundamental difference in reactivity between the 6-bromo and 6-chloro derivatives is governed by the carbon-halogen bond dissociation energy (BDE) and the unique electronic environment of the benzothiazolone core.

  • Bond Dissociation Energy (BDE) : The C–Br bond is significantly weaker (~85 kcal/mol) than the C–Cl bond (~110 kcal/mol)[2]. In palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of the active Pd(0) species into the C–X bond. The higher BDE of the C–Cl bond makes this step thermodynamically and kinetically demanding, shifting the turnover-limiting step of the catalytic cycle entirely to oxidative addition.

  • Electronic Effects : The nitrogen atom in the benzothiazolone ring donates electron density via resonance, making the 6-position relatively electron-rich. This localized electron density further impedes the oxidative addition of electron-rich transition metals into the already strong C–Cl bond. Consequently, functionalizing the 6-chloro derivative necessitates highly specialized, bulky, electron-rich ligands (e.g., XPhos) to force the reaction[3]. Conversely, the weaker C–Br bond undergoes facile oxidative addition even with standard phosphine ligands.

Reactivity Start 6-Halo-benzothiazolone Br_Node 6-Bromo Derivative (BDE ~85 kcal/mol) Start->Br_Node Cl_Node 6-Chloro Derivative (BDE ~110 kcal/mol) Start->Cl_Node Fast_OA Fast Oxidative Addition Standard Ligands (e.g., dppf) Br_Node->Fast_OA Pd(0) Slow_OA Slow Oxidative Addition Bulky Ligands (e.g., XPhos) Cl_Node->Slow_OA Pd(0), High Heat Product Functionalized Benzothiazolone Fast_OA->Product Transmetalation & Reductive Elimination Slow_OA->Product Transmetalation & Reductive Elimination

Caption: Catalytic divergence of 6-bromo vs 6-chloro benzothiazolones in Pd-catalyzed cross-coupling.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we compare their performance across standard synthetic transformations. While the 6-bromo derivative is universally more reactive, the 6-chloro derivative offers orthogonal reactivity if selective sequential coupling is required in polyhalogenated systems[4].

Parameter6-Bromo-2-benzothiazolone6-Chloro-2-benzothiazolone
C–X Bond Dissociation Energy ~85 kcal/mol[2]~110 kcal/mol[2]
Suzuki-Miyaura Coupling High Yield (80–95%) . Uses standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ at 80–90 °C.Low to Moderate Yield (40–70%) . Requires Pd₂(dba)₃ / XPhos or SPhos at >100 °C.
Buchwald-Hartwig Amination Excellent Yield (70–90%) . Broad amine scope[3].Poor to Moderate Yield . Requires strong bases (NaOtBu) and highly active pre-catalysts.
Nucleophilic Aromatic Substitution Unreactive without strong EWG activation.Unreactive without strong EWG activation.
Strategic Utility Primary handle for rapid library generation and late-stage functionalization.Useful as a masked handle for sequential orthogonal cross-coupling[4].

Self-Validating Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of 6-Bromobenzothiazolone

Objective : Synthesize 6-aryl-2-benzothiazolone using a standard, robust catalytic system. Causality : The weak C–Br bond allows the use of the bench-stable Pd(dppf)Cl₂ catalyst, which provides an excellent balance of steric bulk and electron density for smooth transmetalation and reductive elimination.

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 6-bromo-2-benzothiazolone (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv).

    • Validation Check: The mixture should appear as a heterogeneous, light-colored powder.

  • Solvent Introduction : Evacuate and backfill the flask with N₂ three times. Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.2 M).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution : Heat the mixture to 90 °C for 4–6 hours.

    • Validation Check: The solution will transition from yellow to a dark red/brown homogeneous mixture, indicating the formation of the active Pd(0) species. Monitor by LC-MS; the complete disappearance of the 6-bromo starting material mass [M+H]⁺ validates successful oxidative addition and catalytic turnover.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Chlorobenzothiazolone

Objective : Overcome the high activation barrier of the C–Cl bond to form a C–N bond. Causality : The strong C–Cl bond and electron-rich 6-position require a highly electron-rich, bulky biarylphosphine ligand (XPhos) to accelerate oxidative addition and force reductive elimination[3].

  • Reagent Assembly : In an oven-dried vial inside a glovebox, combine 6-chloro-2-benzothiazolone (1.0 equiv), the desired primary/secondary amine (1.5 equiv), and NaOtBu (2.0 equiv).

    • Causality: A strong base is required to deprotonate the amine, facilitating its coordination to the Pd center during transmetalation.

  • Catalyst Preparation : Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

  • Solvent Introduction : Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction Execution : Heat the reaction to 110 °C for 12–18 hours.

    • Validation Check: A color change to dark purple/black accompanied by the visible precipitation of NaCl indicates successful catalytic turnover. If the solution remains bright red/orange (unreacted Pd₂(dba)₃), the oxidative addition has failed.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (to neutralize excess base), extract with DCM, concentrate, and purify via reverse-phase HPLC.

References

  • MDPI. "Organic Base-Catalyzed C–S Bond Construction from CO2: A New Route for the Synthesis of Benzothiazolones." Molecules, 2018. URL: [Link]

  • ResearchGate. "Utilization of Chlobenthiazone and Benazolin-ethyl as 4-Substituted 2(3H)-Benzothiazol-2-one Scaffolds." ResearchGate, 2018. URL: [Link]

  • Freie Universität Berlin. "Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups." Refubium, 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one. As professionals in research and development, our commitment to safety extends...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one. As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but the scientific and regulatory reasoning behind each step, ensuring a deep understanding of safe laboratory practices.

A Note on Chemical Specificity: While this guide addresses 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, the principles outlined are grounded in the known hazards of the broader benzothiazole class of compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are handling, as well as your institution's Environmental Health & Safety (EHS) guidelines.

Part 1: Hazard Identification & Risk Assessment: The "Why" Behind Cautious Disposal

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. Based on data from closely related benzothiazole derivatives, 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is anticipated to present several key hazards. These properties are why this compound cannot be treated as common waste and requires management as regulated hazardous material.

Benzothiazoles are a class of chemicals used in various industrial and consumer products[1]. While essential in many applications, their widespread use has led to their classification as emerging contaminants, with studies indicating potential for environmental persistence and biological effects such as skin sensitization and respiratory irritation[1][2].

Table 1: Anticipated Hazard Profile

Hazard ClassificationGHS Hazard StatementRationale for Specialized Disposal
Acute Oral Toxicity H302: Harmful if swallowed[3][4]Prevents contamination of water systems and harm to wildlife if landfilled improperly.
Skin Corrosion/Irritation H315: Causes skin irritation[3][5]Direct contact is hazardous; contaminated materials must be handled as hazardous waste to protect sanitation and waste management workers.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4][5]Similar to skin irritation, this necessitates handling protocols that prevent accidental exposure from discarded materials.
Specific target organ toxicity H335: May cause respiratory irritation[3][4][5]Improper disposal (e.g., generating dust) can lead to inhalation exposure. Waste must be contained in sealed containers.

These hazards mandate that 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one and any materials contaminated with it must be disposed of as hazardous waste.[6] This prevents environmental release and ensures the safety of all personnel who may come into contact with the waste stream.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment you deem a material as waste. Following these steps ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and protects you, your colleagues, and the environment.[7]

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste. Never mix different waste streams unless explicitly permitted by your EHS department.

  • Identify the Waste Form:

    • Unused/Expired Pure Compound: This is the most straightforward form. Keep it in its original, clearly labeled container.

    • Grossly Contaminated Labware: Items such as flasks, beakers, or spatulas with significant visible residue.

    • Trace Contaminated Items (PPE & Consumables): Gloves, weigh boats, pipette tips, and paper towels with minimal contamination.

  • Segregate at the Source:

    • Dedicate a specific, labeled hazardous waste container for all materials related to this compound.

    • This compound contains bromine, a halogen. Many institutions require the segregation of halogenated organic waste from non-halogenated streams. The presence of the "Bromo-" prefix is your key indicator. Consult your EHS office for their specific requirements.

Step 2: Proper Containerization and Labeling
  • Select an Appropriate Container:

    • Use a container that is chemically compatible and sealable. For solids, a wide-mouth polyethylene or glass jar is suitable.

    • Ensure the container is in good condition, free of cracks or leaks.

  • Label the Container Immediately:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one."

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first item of waste is placed in the container).

      • Your name, lab number, and contact information.

Step 3: Disposal Pathway Determination

The physical form of the waste dictates the precise disposal path. This decision-making process is critical for ensuring compliant and safe handling.

DisposalWorkflow cluster_source Waste Generation Source cluster_characterization Waste Characterization cluster_action Containment & Disposal Action Waste 6-Bromo-3-methylbenzo[d]thiazol- 2(3H)-one Waste Pure Unused or Expired Pure Compound Waste->Pure Is it pure product? Gross Grossly Contaminated (e.g., Reaction Flasks) Waste->Gross Is it heavily contaminated? Trace Trace Contaminated (e.g., Gloves, Wipes) Waste->Trace Is it trace contaminated? Container_Pure Keep in original or sealed, labeled container. Pure->Container_Pure Container_Gross Rinse with minimal solvent. Collect rinseate as hazardous waste. Dispose of item in solid waste container. Gross->Container_Gross Container_Trace Place directly into labeled solid hazardous waste container. Trace->Container_Trace EHS_Pickup Arrange for pickup by Institutional EHS or Licensed Waste Contractor. Container_Pure->EHS_Pickup Container_Gross->EHS_Pickup Container_Trace->EHS_Pickup

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Handling halogenated heterocyclic compounds in drug development requires a rigorous, self-validating approach to laboratory safety. 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a functionalized benzothiazolone derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Handling halogenated heterocyclic compounds in drug development requires a rigorous, self-validating approach to laboratory safety. 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a functionalized benzothiazolone derivative heavily utilized as a pharmaceutical intermediate. Due to its specific structural motifs—a lipophilic benzothiazole core paired with a reactive aryl bromide—it presents unique toxicological and logistical challenges that standard operating procedures (SOPs) often overlook.

This guide provides an authoritative, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound.

Mechanistic Hazard Profile & Causality

Understanding the why behind safety protocols is critical for scientific integrity. The hazard profile of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is driven by its physicochemical properties[1]:

  • Halogenated Lipophilicity: The addition of the bromine atom significantly increases the compound's partition coefficient (LogP). This enhances its ability to permeate biological membranes and degrade standard latex barriers, necessitating specialized polymer gloves.

  • Particulate Aerosolization: As a crystalline solid, the primary exposure vector during weighing and spatial transfer is the inhalation of fine dust. Airborne particulates of brominated benzothiazoles act as acute respiratory irritants (STOT SE 3)[2].

  • Dermal and Ocular Sensitization: Analogous to other brominated benzothiazoles, this compound is classified as a skin sensitizer and a serious eye irritant, triggering localized inflammatory responses upon contact[2],[3].

Table 1: Physicochemical & Hazard Summary

Property / Hazard Class Value / Designation Operational Implication
Molecular Formula C8H6BrNOS High organic solubility; requires compatible solvent handling.
Molecular Weight ~244.11 g/mol Determines stoichiometric calculations for reactions.
Physical State Solid (Crystalline Powder) High risk of aerosolization[1]; requires draft-controlled weighing.
GHS Hazard Statements H302, H315, H317, H319, H335 Necessitates strict barrier protection (skin/eyes/respiratory)[3].

| Primary Solvents | DCM, DMSO, DMF | Solvents act as carriers, exponentially increasing dermal penetration risk. |

Mandatory Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE selection must account for both the pure crystalline compound and the aggressive solvents used for its solubilization.

  • Hand Protection (Double-Gloving Strategy):

    • Protocol: Nitrile inner glove (min. 4 mil) + Neoprene outer glove.

    • Causality: Pure 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one powder can be handled safely with standard nitrile. However, when solubilizing the compound in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), nitrile offers insufficient breakthrough time. Neoprene outer gloves provide the necessary chemical resistance against both halogenated and polar aprotic carrier solvents.

  • Respiratory Protection:

    • Protocol: N95/P100 particulate respirator OR handling strictly within a certified Chemical Fume Hood (face velocity > 100 FPM)[3].

    • Causality: Directly mitigates the H335 (respiratory irritation) risk from airborne micro-particulates during the transfer from the source bottle to the weighing balance[2].

  • Eye & Body Protection:

    • Protocol: Splash-proof chemical goggles (ANSI Z87.1) and a flame-retardant, fluid-resistant lab coat.

    • Causality: Prevents ocular mucosal absorption of the irritant and stops particulate accumulation on street clothing.

Operational Workflow: Step-by-Step Handling Protocol

This methodology is designed to eliminate exposure vectors during the highest-risk phase: the spatial transfer and weighing of the dry powder.

Step 1: Environmental Preparation Verify the fume hood flow rate is between 80–120 feet per minute (FPM). Line the weighing area with anti-static, disposable bench paper to capture micro-spills.

Step 2: Static Mitigation Halogenated powders frequently exhibit static cling. Use an anti-static ionizing gun (e.g., Zerostat) on both the grounded transfer spatula and the receiving vessel. Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the metal weighing pan and aerosolizing into the user's breathing zone.

Step 3: Closed-System Weighing Tare a sealable vial. Open the source bottle of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one only inside the fume hood. Transfer the required mass using the neutralized spatula. Cap the receiving vial tightly before removing it from the draft-controlled environment.

Step 4: Solubilization Introduce the solvent (e.g., DCM) via a septum using a syringe, or perform the solvent addition entirely within the fume hood. Do not agitate vigorously until the vessel is completely sealed to prevent pressure-induced aerosolization.

OperationalWorkflow Start PPE & Hood Verification Static Static Mitigation (Anti-static tools) Start->Static Draft > 100 FPM Weighing Closed-System Weighing Static->Weighing Charge neutralized Solvent Solubilization (DCM/DMSO) Weighing->Solvent Mass secured Seal Seal Vessel & Decontaminate Solvent->Seal Complete dissolution

Caption: Sequential operational workflow for the safe handling and solubilization of halogenated powders.

Spill Response & Decontamination Strategy

A spill of this compound requires immediate, specific containment to prevent cross-contamination across the laboratory.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spill Containment (No Dry Sweeping): Do not use a brush and dustpan. Dry sweeping rapidly aerosolizes the brominated powder. Instead, gently cover the spill with absorbent paper towels lightly dampened with a compatible low-volatility solvent (e.g., water with a surfactant or isopropanol) to suppress dust generation.

  • Collection: Use a non-sparking scoop to collect the dampened powder and towels. Place them directly into a heavy-duty, sealable polyethylene biohazard/chemical bag.

  • Surface Decontamination: Wash the spill area with a 5% sodium hydroxide (NaOH) solution or a heavy-duty commercial laboratory detergent, followed by a thorough water rinse. Causality: The basic solution helps to chemically degrade residual traces of the benzothiazolone derivative.

Waste Management & Disposal Plan

Because it contains both a halogen (bromine) and sulfur, 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one must never be disposed of in standard organic waste or down the drain[2].

  • Liquid Waste: All solvent mixtures containing the compound must be segregated into clearly labeled "Halogenated Organic Waste" carboys. Mixing with non-halogenated waste violates EPA/RCRA regulations and can trigger exothermic reactions depending on the solvent profile.

  • Solid Waste: Contaminated gloves, bench paper, and empty reagent bottles must be disposed of in designated hazardous solid waste bins, double-bagged, and slated for high-temperature incineration. Causality: High-temperature incineration is strictly required to cleave the highly stable carbon-bromine bond and to properly scrub the resulting toxic hydrogen bromide (HBr) and sulfur oxides (SOx) gases from the exhaust.

DisposalPlan Source Contaminated Materials Liquid Liquid Waste (Halogenated) Source->Liquid Solutions Solid Solid Waste (PPE/Consumables) Source->Solid Consumables Carboy Vented Halogenated Carboy Liquid->Carboy Segregate Bin Double-Bagged Solid Waste Bin Solid->Bin Seal Incinerator High-Temp Incineration (HBr/SOx Scrubbing) Carboy->Incinerator EHS Pickup Bin->Incinerator EHS Pickup

Caption: Segregation and disposal workflow for halogenated benzothiazolone waste streams.

References

  • Title: 6-BROMO-2-BENZOTHIAZOLINONE | 62266-82-4 Chemical Properties, Uses, Production Source: ChemicalBook URL
  • Title: SAFETY DATA SHEET - 2-Amino-6-bromobenzothiazole Source: Thermo Fisher Scientific URL
  • Title: 2-Amino-6-bromobenzothiazole 97 15864-32-1 Safety Information Source: Sigma-Aldrich URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.